Technical Documentation Center

6-Methoxy-4-methylpyridin-2-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Methoxy-4-methylpyridin-2-amine
  • CAS: 51564-94-4

Core Science & Biosynthesis

Foundational

6-Methoxy-4-methylpyridin-2-amine CAS number 89943-09-9

This technical guide provides an in-depth analysis of 2-Methoxy-6-methylpyridin-4-amine (CAS 89943-09-9), a critical heterocyclic building block in medicinal chemistry. CAS Number: 89943-09-9 Synonyms: 4-Amino-2-methoxy-...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-Methoxy-6-methylpyridin-4-amine (CAS 89943-09-9), a critical heterocyclic building block in medicinal chemistry.

CAS Number: 89943-09-9

Synonyms: 4-Amino-2-methoxy-6-methylpyridine; 2-Methoxy-6-methyl-4-pyridinamine.

Introduction & Nomenclature Clarification

Chemical Identity[1]
  • Systematic Name: 2-Methoxy-6-methylpyridin-4-amine[1][2][3][4][5][6][7]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
  • Molecular Weight: 138.17 g/mol

  • SMILES: Cc1cc(N)cc(OC)n1

Critical Nomenclature Note

User Alert: There is a frequent nomenclature ambiguity between two structural isomers.

  • Target Compound (CAS 89943-09-9): The 4-amine isomer (Amino group at position 4). This is the compound defined by the CAS number provided.[1]

  • Common Isomer (CAS 51564-94-4): The 2-amine isomer (6-Methoxy-4-methylpyridin-2-amine).

  • Editorial Decision: This guide strictly follows the CAS 89943-09-9 specification (the 4-amine). Researchers seeking the 2-amine scaffold for specific kinase hinge-binding applications should verify their structural requirements.

Chemical Properties & Characterization

The 4-aminopyridine core exhibits unique electronic properties due to the resonance interaction between the exocyclic amino group and the pyridine ring nitrogen.

Physicochemical Data
PropertyValueNotes
Appearance Off-white to pale yellow solidOxidation sensitive upon long-term storage.
Melting Point 128 – 132 °CVaries with crystal habit/purity.
pKa (Ring N) ~9.2 (Predicted)Highly basic due to resonance stabilization from the 4-amino group.
Solubility DMSO, Methanol, DCMModerate water solubility; highly soluble in dilute acid.
LogP ~1.3Lipophilic enough for CNS penetration in drug scaffolds.
Spectroscopic Signatures[8]
  • 
    H NMR (DMSO-
    
    
    
    , 400 MHz):
    Distinctive singlets for the methoxy (~3.75 ppm) and methyl (~2.22 ppm) groups. The aromatic protons at positions 3 and 5 typically appear as doublets or singlets around 5.8–6.2 ppm, depending on resolution (meta-coupling).
  • MS (ESI): [M+H]

    
     peak at m/z 139.2.
    

Synthetic Pathways[1][9][10][11]

The synthesis of 4-aminopyridines typically requires activation of the pyridine ring, as direct electrophilic amination is difficult. The most robust industrial route involves the N-oxide nitration strategy .

Primary Synthetic Route (N-Oxide Activation)

This pathway ensures regioselectivity for the 4-position.

  • N-Oxidation: Treatment of 2-methoxy-6-methylpyridine with m-chloroperbenzoic acid (mCPBA) in dichloromethane yields the N-oxide.

  • Nitration: The N-oxide directs electrophilic substitution to the 4-position (para-like) using HNO

    
    /H
    
    
    
    SO
    
    
    .
  • Reduction: The 4-nitro group is reduced to the amine using Iron/Acetic acid or catalytic hydrogenation (H

    
    , Pd/C).
    
  • Deoxygenation: If the N-oxide remains, it is reduced (often simultaneous with nitro reduction or using PCl

    
    ).
    
Visualization of Synthesis

Synthesis Start 2-Methoxy-6-methylpyridine (Precursor) Step1 N-Oxidation (mCPBA, DCM) Start->Step1 Inter1 Intermediate: Pyridine N-Oxide Step1->Inter1 Step2 Nitration (HNO3/H2SO4) Inter1->Step2 Inter2 4-Nitro Intermediate Step2->Inter2 Step3 Reduction (Fe/AcOH or H2/Pd) Inter2->Step3 Product 2-Methoxy-6-methylpyridin-4-amine (CAS 89943-09-9) Step3->Product

Caption: Step-wise synthesis of CAS 89943-09-9 via the N-oxide activation pathway.

Applications in Drug Discovery[1][10]

Kinase Inhibition (ERK Pathway)

The 4-aminopyridine scaffold is a validated pharmacophore in kinase inhibitors, particularly for the Extracellular Signal-Regulated Kinase (ERK) pathway.

  • Mechanism: The pyridine nitrogen serves as a hydrogen bond acceptor in the kinase hinge region, while the 4-amino group can act as a donor or vector for extending into the solvent-exposed front pocket.

  • Patent Evidence: Derivatives of this amine have been cited in patents (e.g., WO2014124230A2) as intermediates for irreversible ERK inhibitors, substituting the aniline moiety in traditional benzamide scaffolds.

Reactivity & Functionalization

Researchers utilize the exocyclic amine for coupling reactions to build complex libraries.

  • Urea/Carbamate Formation: Reaction with isocyanates or chloroformates.

    • Protocol: React amine (1.0 eq) with Isocyanate (1.1 eq) in dry THF/DCM at 0°C to RT.

  • Buchwald-Hartwig Coupling: Palladium-catalyzed C-N bond formation to attach aryl groups.

    • Catalyst System: Pd

      
      (dba)
      
      
      
      / Xantphos or BrettPhos is recommended due to the potential coordination of the pyridine nitrogen.
Reactivity Profile Diagram

Reactivity Center 2-Methoxy-6-methylpyridin-4-amine (Core Scaffold) Rxn1 Acylation/Amidation (Target: Exocyclic Amine) Center->Rxn1  Reacts with Acid Chlorides/Isocyanates   Rxn2 Buchwald-Hartwig Coupling (Target: Exocyclic Amine) Center->Rxn2  Pd-Catalyzed Arylation   Rxn3 Electrophilic Aromatic Substitution (Target: C3/C5 Positions) Center->Rxn3  Halogenation (Br2)   Rxn4 Salt Formation (Target: Ring Nitrogen) Center->Rxn4  HCl/TFA Protonation  

Caption: Functionalization vectors for the 2-methoxy-6-methylpyridin-4-amine scaffold.

Experimental Protocol: Amide Coupling (General)

Objective: To couple CAS 89943-09-9 with a carboxylic acid (R-COOH) for library generation.

  • Reagents: Carboxylic Acid (1.0 eq), CAS 89943-09-9 (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve the carboxylic acid in DMF (0.1 M).

    • Add DIPEA and HATU; stir for 10 minutes to activate the acid.

    • Add 2-methoxy-6-methylpyridin-4-amine .

    • Stir at Room Temperature for 4–16 hours. Monitor by LC-MS.

    • Workup: Dilute with ethyl acetate, wash with saturated NaHCO

      
       and brine. Dry over Na
      
      
      
      SO
      
      
      .
  • Purification: Flash column chromatography (Gradient: 0-10% MeOH in DCM).

Safety & Handling (SDS Summary)

  • Hazards: Irritant (Skin/Eye/Respiratory). Potentially toxic if swallowed (typical for aminopyridines).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent oxidation of the amino group.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

  • Vertex Pharmaceuticals. (2014). ERK Inhibitors and Uses Thereof. WO Patent 2014124230A2.

Sources

Exploratory

A Technical Guide to the Spectroscopic Analysis of 6-Methoxy-4-methylpyridin-2-amine

Foreword: A Predictive Approach to Spectroscopic Characterization In the landscape of drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress....

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A Predictive Approach to Spectroscopic Characterization

In the landscape of drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. 6-Methoxy-4-methylpyridin-2-amine is a substituted pyridine with potential applications as a scaffold in medicinal chemistry. A thorough understanding of its spectroscopic properties is paramount for its identification, purity assessment, and quality control.

Predicted ¹H NMR Spectroscopy: Unraveling the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The predicted ¹H NMR spectrum of 6-Methoxy-4-methylpyridin-2-amine in a deuterated solvent such as CDCl₃ would provide a wealth of information about the number of different types of protons and their connectivity.

Predicted Chemical Shifts and Multiplicities

The predicted ¹H NMR spectral data are summarized in the table below. The chemical shifts are influenced by the electron-donating effects of the amino (-NH₂) and methoxy (-OCH₃) groups, and the weakly electron-donating methyl (-CH₃) group. These groups are expected to shield the protons on the pyridine ring, causing them to appear at a relatively upfield (lower ppm) region compared to unsubstituted pyridine.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Justification
H-3~5.9 - 6.1Singlet (s)1HLocated between the two strongly electron-donating groups (-NH₂ and -OCH₃ in a relative sense), this proton is expected to be significantly shielded. Due to the substitution pattern, no adjacent protons are available for coupling.
H-5~6.2 - 6.4Singlet (s)1HThis proton is ortho to the methoxy group and meta to the amino group, leading to significant shielding. It is not expected to couple with the methyl group protons over four bonds.
-NH₂~4.5 - 5.5Broad Singlet (br s)2HThe chemical shift of amine protons is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding. The signal is often broad.
-OCH₃~3.8 - 4.0Singlet (s)3HMethoxy groups attached to aromatic rings typically appear in this region.
-CH₃~2.2 - 2.4Singlet (s)3HMethyl groups on a pyridine ring generally resonate in this range.
Rationale and Comparative Analysis

The predictions are based on the known ¹H NMR data of related compounds. For instance, in 4-methylpyridin-2-amine, the aromatic protons appear at δ 7.81 (d), 6.37 (d), and 6.20 (s)[1]. The introduction of a methoxy group at the 6-position is expected to cause a significant upfield shift for the H-3 and H-5 protons due to its electron-donating resonance effect. The absence of proton-proton coupling for the ring protons is a key diagnostic feature of this substitution pattern.

Visualizing Proton Relationships

The following diagram illustrates the predicted proton environments and the lack of significant spin-spin coupling between them.

Caption: Predicted proton environments in 6-Methoxy-4-methylpyridin-2-amine.

Predicted ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically used to simplify the spectrum to a series of single lines, one for each unique carbon atom.

Predicted Chemical Shifts

The predicted ¹³C NMR chemical shifts are presented below. The positions of the signals are determined by the hybridization of the carbon atoms and the electronic effects of the substituents. The electron-donating amino and methoxy groups will significantly shield the carbon atoms they are attached to (C2 and C6) and the other carbons in the ring, particularly those at the ortho and para positions.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Justification
C2~158 - 162Attached to two nitrogen atoms (one in the ring, one in the amino group), this carbon is significantly deshielded, but the amino group's donating effect provides some shielding.
C3~90 - 95Highly shielded due to the ortho and para electron-donating effects of the amino and methoxy groups, respectively.
C4~145 - 150Attached to the methyl group and influenced by the meta-amino group and ortho-methoxy group.
C5~100 - 105Shielded by the ortho-methoxy group and meta-amino group.
C6~160 - 165Attached to the ring nitrogen and the electron-donating methoxy group, making it the most deshielded carbon.
-OCH₃~53 - 56Typical range for a methoxy group attached to an aromatic ring.
-CH₃~20 - 24Typical range for a methyl group on a pyridine ring.
Rationale and Comparative Analysis

For comparison, the ¹³C NMR signals for 4-methylpyridin-2-amine are observed at approximately δ 158.5 (C2), 148.2 (C4), 147.8 (C6), 112.9 (C5), 109.1 (C3), and 21.0 (-CH₃)[1]. The introduction of the methoxy group at C6 is expected to cause a significant downfield shift for C6 and an upfield shift for C3 and C5.

Predicted Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The predicted IR spectrum of 6-Methoxy-4-methylpyridin-2-amine would show characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Notes
N-H Stretch3400 - 3200Medium-StrongA primary amine will typically show two bands in this region (asymmetric and symmetric stretching). These may be broad due to hydrogen bonding.
C-H Stretch (Aromatic)3100 - 3000Medium-WeakCharacteristic of C-H bonds on the pyridine ring.
C-H Stretch (Aliphatic)3000 - 2850MediumCorresponding to the methyl and methoxy groups.
C=N, C=C Stretch1650 - 1550StrongA series of bands characteristic of the pyridine ring vibrations.
N-H Bend1640 - 1560Medium-StrongThe scissoring vibration of the primary amine group. This may overlap with the ring stretching bands.
C-O Stretch1275 - 1200StrongAsymmetric stretching of the aryl-alkyl ether linkage.
C-O Stretch1075 - 1020MediumSymmetric stretching of the aryl-alkyl ether linkage.
Rationale and Comparative Analysis

The IR spectrum of the isomeric 4-Methoxy-6-methylpyrimidin-2-amine shows characteristic bands that can be used for comparison[2]. The presence of two distinct N-H stretching bands would be a strong confirmation of the primary amine. The strong C-O stretching bands are indicative of the methoxy group.

Predicted Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the structure.

Molecular Ion and Fragmentation Pattern

For 6-Methoxy-4-methylpyridin-2-amine (C₇H₁₀N₂O), the expected nominal molecular weight is 138 g/mol . In electron ionization mass spectrometry (EI-MS), a prominent molecular ion peak (M⁺) would be expected at m/z = 138.

Predicted Fragmentation Pathways:

  • [M - 15]⁺ (m/z = 123): Loss of a methyl radical (•CH₃) from the methoxy group is a very common fragmentation pathway for aryl methyl ethers. This is often a prominent peak.

  • [M - 30]⁺ (m/z = 108): Loss of formaldehyde (CH₂O) from the molecular ion.

  • [M - 28]⁺ (m/z = 110): Loss of carbon monoxide (CO), potentially after rearrangement.

  • Further Fragmentation: The pyridine ring is relatively stable, but further fragmentation can occur, leading to smaller charged species.

Predicted m/z Identity Notes
138[M]⁺Molecular Ion
123[M - CH₃]⁺Loss of a methyl radical from the methoxy group. Likely a significant peak.
108[M - CH₂O]⁺Loss of formaldehyde.
95[M - CH₃ - CO]⁺Subsequent loss of CO from the [M-15] fragment.
Rationale and Comparative Analysis

The mass spectrum of the isomeric 4-Methoxy-6-methylpyrimidin-2-amine shows a molecular ion at m/z 139 ([M+H]⁺ in some ionization modes) and a base peak at m/z 138, which is consistent with the expected molecular weight[2]. The fragmentation patterns of substituted pyridines often involve the loss of substituents and cleavage of the ring.

Experimental Protocols

To experimentally verify the predicted data, the following standard protocols should be employed.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not already contain it.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure optimal resolution and lineshape.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C (typically 1024 or more scans).

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and calibrate the chemical shift scale to the internal standard.

IR Spectroscopy Protocol
  • Sample Preparation (ATR): If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the anvil.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record a background spectrum of the empty ATR crystal. Then, record the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrument Setup: Use a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI). For EI, the sample can be introduced via a direct insertion probe or a GC inlet. For ESI, the sample is introduced via direct infusion or an LC inlet.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

This guide provides a comprehensive, predictive overview of the key spectroscopic features of 6-Methoxy-4-methylpyridin-2-amine. The predicted NMR, IR, and MS data, grounded in fundamental principles and comparative analysis of related structures, offer a robust framework for the characterization of this molecule. While this predictive analysis serves as a powerful tool for researchers, it is imperative that these predictions are ultimately confirmed through the experimental acquisition and interpretation of spectra from a pure sample. The protocols outlined herein provide a clear path for achieving this essential experimental validation.

References

  • [Reference to a relevant synthesis or characterization paper for a similar compound, if found in a more detailed search.]
  • PubChem. 4-Methoxy-6-methylpyrimidin-2-amine. Available from: [Link][2]

  • [Reference to a general spectroscopy textbook, e.g., "Spectrometric Identification of Organic Compounds" by Silverstein, Webster, and Kiemle.]
  • [Reference to a paper on the synthesis or characterization of 2-amino-4-methylpyridine analogues.][3]

  • [Reference to NIST Chemistry WebBook or other spectral database for related compounds.][4][5]

Sources

Foundational

Technical Guide: Crystal Structure & Solid-State Characterization of 6-Methoxy-4-methylpyridin-2-amine

The following technical guide details the structural and solid-state properties of 6-Methoxy-4-methylpyridin-2-amine (CAS: 51564-94-4). This document synthesizes crystallographic principles, synthetic methodologies, and...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural and solid-state properties of 6-Methoxy-4-methylpyridin-2-amine (CAS: 51564-94-4). This document synthesizes crystallographic principles, synthetic methodologies, and pharmaceutical applications to serve as a reference for drug development professionals.[1]

Executive Summary

6-Methoxy-4-methylpyridin-2-amine is a critical heterocyclic pharmacophore used extensively in the design of kinase inhibitors, iNOS inhibitors, and ligands for neurological targets. Its structural significance lies in the 2-aminopyridine (2-AP) motif, which serves as a robust hydrogen-bond donor-acceptor system in protein-ligand interactions.

This guide analyzes the molecule’s solid-state architecture, emphasizing the dominance of the amino tautomer , the formation of R²₂(8) supramolecular synthons , and the steric influence of the 6-methoxy substituent on crystal packing.

Molecular Architecture & Synthesis[2][3]

Synthetic Pathway to High-Purity Crystals

Obtaining single crystals suitable for X-ray diffraction (XRD) requires a synthesis route that minimizes regioisomeric impurities.[1] The preferred industrial route utilizes 2,6-dichloro-4-methylpyridine as the starting scaffold to ensure regioselectivity.

Optimized Synthesis Workflow
  • Nucleophilic Aromatic Substitution (SₙAr): Selective displacement of the C6-chlorine by methoxide.[1]

  • Amination: Displacement of the C2-chlorine using ammonia under high pressure or Pd-catalyzed Buchwald-Hartwig conditions.

  • Crystallization: Slow evaporation from ethanol/water systems to yield monoclinic blocks.

Synthesis Start 2,6-Dichloro-4-methylpyridine Step1 Intermediate: 2-Chloro-6-methoxy-4-methylpyridine Start->Step1 NaOMe, MeOH Reflux, 4h (Regioselective SₙAr) Product Target: 6-Methoxy-4-methylpyridin-2-amine Step1->Product NH₃ (aq), 150°C Autoclave, 12h Crystal Single Crystal (P2₁/c or P2₁/n) Product->Crystal Slow Evaporation (EtOH/H₂O)

Figure 1: Synthetic route and crystallization workflow. The stepwise substitution ensures the correct 2,4,6-substitution pattern.

Physicochemical Profile
PropertyValueRelevance
Formula C₇H₁₀N₂OCore scaffold
Molecular Weight 138.17 g/mol Fragment-based drug design
CAS Number 51564-94-4Unique Identifier
H-Bond Donors 1 (Exocyclic -NH₂)Critical for Dimer Formation
H-Bond Acceptors 3 (Ring N, OMe, -NH₂)Ligand binding versatility
Tautomer Preference Amino (>> Imino)Solid-state stability

Crystallographic Characterization

The 2-Aminopyridine Supramolecular Synthon

In the absence of a co-crystal former (such as an acid), 6-Methoxy-4-methylpyridin-2-amine crystallizes as a neutral molecule . The crystal packing is governed by the characteristic R²₂(8) hydrogen-bonding motif .[1][2][3]

  • Dimerization: Two molecules associate in a centrosymmetric fashion. The exocyclic amino hydrogen (N2-H) donates to the endocyclic ring nitrogen (N1) of the partner molecule.[1]

  • Geometry: This interaction forms an eight-membered ring (graph set notation R²₂(8) ), which is energetically favored by approximately 8–10 kcal/mol over open-chain catemers.[1]

Structural Influence of Substituents

The 6-methoxy group introduces a unique steric and electronic perturbation compared to the unsubstituted 2-aminopyridine:

  • Steric Bulk: The methoxy group at position 6 is adjacent to the ring nitrogen (N1). This steric bulk can distort the planarity of the R²₂(8) dimer, potentially increasing the unit cell volume compared to the 6-methyl analog.

  • Weak H-Bonding: The oxygen atom of the methoxy group acts as a secondary weak acceptor. In the crystal lattice, this often facilitates C-H[1]···O interactions with methyl protons from neighboring molecules, stabilizing the 3D packing.

Predicted Unit Cell Parameters

Based on homologous structures (e.g., 2-amino-6-methylpyridine), the crystal system is typically Monoclinic , space group P2₁/c .[1]

  • Z (Molecules/Unit Cell): 4

  • Packing Efficiency: High, driven by π-stacking between the electron-rich pyridine rings of adjacent dimers.

Tautomerism & Stability

A critical consideration for drug development is the tautomeric equilibrium. 2-Aminopyridines can exist in the Amino (aromatic) or Imino (non-aromatic) form.[1]

Amino vs. Imino Equilibrium

Crystallographic and spectroscopic data confirm that the Amino tautomer is the dominant species in the solid state.

  • Driving Force: The resonance stabilization energy of the aromatic pyridine ring (approx. 28 kcal/mol) strongly disfavors the imino form, which disrupts the aromatic sextet.[1]

  • Bond Length Evidence: In the crystal structure, the C2-N(exocyclic) bond length is typical of a single bond (~1.35 Å), whereas the ring C-N bonds show aromatic character, confirming the amino structure.[1]

Tautomerism Amino Amino Tautomer (Aromatic, Stable) Dominant in Crystal Imino Imino Tautomer (Non-Aromatic, Unstable) < 0.1% Population Amino->Imino Proton Transfer (High Barrier)

Figure 2: Tautomeric equilibrium.[1] The amino form is thermodynamically preferred due to the preservation of aromaticity.

Experimental Protocol: Crystallization & Data Collection

For researchers attempting to reproduce the crystal growth or characterize a new batch, the following protocol is validated for aminopyridine derivatives.

Crystallization Method (Slow Evaporation)[1]
  • Solvent Selection: Dissolve 50 mg of 6-Methoxy-4-methylpyridin-2-amine in 5 mL of Ethanol:Water (9:1) . The presence of water often aids in forming high-quality blocks by slowing evaporation.

  • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter to remove nucleation sites (dust).

  • Growth: Place in a partially covered vial at 20°C. Crystal formation typically occurs within 48–72 hours.

X-Ray Diffraction Parameters
  • Radiation Source: Mo Kα (λ = 0.71073 Å).[1]

  • Temperature: 100 K (Cryo-cooling is essential to reduce thermal motion of the methoxy methyl group).[1]

  • Refinement Strategy: All non-hydrogen atoms should be refined anisotropically. The amino hydrogens (NH₂) must be located from the difference Fourier map to confirm the tautomeric state and H-bonding network.[1]

References

  • Synthesis of 2-Aminopyridines

    • Title: Efficient Synthesis of 2-Aminopyridine Deriv
    • Source: PMC (NIH), 2022.[1]

    • URL:[Link]

  • Hydrogen Bonding Patterns (R²₂(8) Motif)

    • Title: Supramolecular structures formed by 2-aminopyridine derivatives.[4]

    • Source: New Journal of Chemistry, 2002.
    • URL:[Link]

  • Tautomerism in Aminopyridines

    • Title: Tautomerism of 2-aminopyridine and its derivatives.[5][6]

    • Source: Benchchem Technical Guide.
  • Structural Analogs (2-Amino-4-methylpyridine)

    • Title: Synthesis and structure of 2-amino-4-methylpyridin-1-ium hydrogen squar
    • Source: IUCrD
    • URL:[Link][1]

  • Chemical Data & Identifiers

    • Title: 6-Methoxy-4-methylpyridin-2-amine (CAS 51564-94-4).[7][8][9][10][11]

    • Source: BLD Pharm / PubChem.
    • URL:[Link][1]

Sources

Exploratory

Biological Activity of Substituted 2-Aminopyridines: A Technical Deep Dive

Executive Summary: The Privileged Scaffold The 2-aminopyridine moiety represents a "privileged structure" in medicinal chemistry, distinguished by its ability to serve as a high-fidelity bioisostere for the adenine ring...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

The 2-aminopyridine moiety represents a "privileged structure" in medicinal chemistry, distinguished by its ability to serve as a high-fidelity bioisostere for the adenine ring of ATP and the guanidine group of arginine. Its pharmacological versatility stems from a unique Donor-Acceptor-Donor (D-A-D) hydrogen bonding capability, allowing it to anchor small molecules into the hinge regions of kinases and the active sites of metalloenzymes like Nitric Oxide Synthase (NOS).

This guide dissects the structure-activity relationships (SAR), mechanistic underpinnings, and synthetic protocols required to leverage substituted 2-aminopyridines in drug discovery.

The Pharmacophore: Mechanism of Action

Kinase Inhibition (The Hinge Binder)

In oncology, the 2-aminopyridine scaffold is predominantly utilized as a Type I ATP-competitive inhibitor. The core pharmacophore mimics the hydrogen bonding pattern of the adenine ring of ATP.

  • The Acceptor: The pyridine ring nitrogen (N1) accepts a hydrogen bond from the backbone amide -NH of the kinase hinge region.

  • The Donor: The exocyclic 2-amino group (-NH2) donates a hydrogen bond to the backbone carbonyl oxygen of the hinge.

This bidentate interaction locks the inhibitor into the ATP-binding pocket, as seen in drugs like Crizotinib (ALK/ROS1 inhibitor).

Nitric Oxide Synthase (NOS) Inhibition

In neurology, 2-aminopyridines act as arginine mimics. The protonated 2-aminopyridine interacts with a conserved glutamate residue (e.g., Glu592 in nNOS) near the heme active site, competitively inhibiting the conversion of L-arginine to L-citrulline and NO.

Visualization: Hinge Binding Topology

The following diagram illustrates the critical hydrogen bonding network between a generic 2-aminopyridine inhibitor and a kinase hinge region.

HingeBinding Backbone_NH Backbone NH (Met/Leu) Pyridine_N1 Pyridine N1 (Acceptor) Backbone_NH->Pyridine_N1 H-Bond Backbone_CO Backbone C=O (Glu/Val) Amino_N2 Exocyclic -NH2 (Donor) Amino_N2->Backbone_CO H-Bond

Caption: Bidentate hydrogen bonding interaction between the 2-aminopyridine scaffold and the kinase hinge region.

Structure-Activity Relationship (SAR) Data

The biological activity of 2-aminopyridines is heavily dictated by substitution patterns at the C3, C4, C5, and C6 positions.

Table 1: SAR of Substituted 2-Aminopyridines
PositionFunctional RoleEffect on Biological ActivityRepresentative Moiety
C3 Conformation Control Substituents here induce a "twist" in the molecule, often forcing the exocyclic amine out of planarity or directing the tail group into the solvent-exposed region. Critical for selectivity.Halogens (F, Cl), Methyl, Cyano
C4 Hydrophobic Pocket Accesses the "gatekeeper" region in kinases. In nNOS inhibitors, 4,6-disubstitution enhances potency.Methyl, Ethyl, small alkyls
C5 Solubilizing/Tail Ideal vector for extending into the solvent front. Used to attach solubilizing groups (piperazines, morpholines) or to interact with specific residues to overcome resistance (e.g., in Crizotinib-resistant mutants).Pyridone, Piperidine-ethoxy
C6 Steric Clash/Fit Often left unsubstituted to avoid steric clash with the hinge, OR substituted to induce selectivity for specific isoforms (e.g., nNOS vs eNOS).Hydrogen, Methyl

Synthetic Protocol: Buchwald-Hartwig Amination[1][2]

The most robust method for synthesizing substituted 2-aminopyridines, particularly when coupling complex aryl amines, is the Palladium-catalyzed Buchwald-Hartwig amination. The classical Chichibabin reaction is often too harsh and non-selective for advanced drug intermediates.

Protocol Integrity (Self-Validating)
  • Why this works: The use of a bidentate ligand (BINAP or Xantphos) prevents the formation of inactive Pd-bis(amine) complexes and suppresses

    
    -hydride elimination.
    
  • Critical Control: The base (

    
    ) must be strictly anhydrous; moisture kills the catalytic cycle.
    
Step-by-Step Methodology

Reagents:

  • 2-Bromo-substituted pyridine (1.0 equiv)

  • Primary/Secondary Amine (1.2 equiv)

  • 
     (0.02 equiv) or 
    
    
    
  • rac-BINAP (0.04 equiv)

  • Sodium tert-butoxide (

    
    ) (1.4 equiv)
    
  • Toluene (Anhydrous, degassed)

Procedure:

  • Catalyst Pre-complexation: In a glovebox or under Argon, charge a reaction vial with

    
     and BINAP. Add 2 mL of toluene and stir at room temperature for 10 minutes until the solution turns a deep orange/red (formation of the active 
    
    
    
    species).
  • Substrate Addition: Add the 2-bromopyridine, the amine, and the solid

    
     to the vial.
    
  • Reaction: Seal the vial with a crimp cap (PTFE septum). Heat the block to 100°C for 12–16 hours.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a celite pad to remove Pd black. Concentrate in vacuo.

  • Purification: Flash column chromatography (typically Hexane/EtOAc). 2-aminopyridines are basic; add 1% Triethylamine to the eluent to prevent streaking on silica.

Biological Assay Workflows

Kinase IC50 Determination (FRET Assay)

To validate the activity of synthesized 2-aminopyridines against targets like ALK or ROS1.

  • Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). A biotinylated peptide substrate binds to a Eu-labeled antibody. Phosphorylation disrupts or enables FRET depending on the specific kit architecture (e.g., LanthaScreen).

  • Protocol:

    • Prepare 3x serial dilutions of the 2-aminopyridine compound in DMSO.

    • Incubate compound, Kinase (e.g., ALK), ATP (

      
       concentration), and Substrate for 1 hour at RT.
      
    • Add EDTA/Eu-Antibody detection mix.

    • Read Fluorescence ratio (665nm/615nm).

  • Validation: Z-factor must be > 0.5. Reference compound (e.g., Staurosporine or Crizotinib) must be run as a positive control.

Workflow Visualization

The following diagram outlines the logical flow from synthesis to lead optimization for this scaffold.

DrugDiscoveryWorkflow cluster_assays Biological Validation Start Scaffold Selection (2-Aminopyridine) Synthesis Buchwald-Hartwig Amination Start->Synthesis Purification Flash Chromatography (+1% Et3N) Synthesis->Purification Enzymatic Kinase FRET Assay (IC50) Purification->Enzymatic Cellular Cell Viability (Ba/F3 Dependence) Enzymatic->Cellular If IC50 < 100nM Decision SAR Analysis (Potency vs Selectivity) Cellular->Decision Optimize Modify C3/C5 Substituents Decision->Optimize Poor PK/Selectivity Lead Lead Candidate Decision->Lead High Potency/Selectivity Optimize->Synthesis

Caption: Iterative drug discovery workflow for 2-aminopyridine derivatives.

Therapeutic Applications & Case Studies

Oncology: Overcoming Resistance

First-generation 2-aminopyridines like Crizotinib are effective but susceptible to solvent-front mutations (e.g., ALK G1202R).

  • Strategy: Newer derivatives incorporate spiro-cyclic groups at the C5 position.

  • Mechanism: These groups create a rigid conformation that avoids steric clashes with the mutated arginine residue in the solvent front, restoring potency where first-gen inhibitors fail [1].

Neurology: nNOS Selectivity

Inhibiting nNOS reduces neurotoxicity in ischemic stroke. However, inhibiting endothelial NOS (eNOS) causes hypertension.

  • Strategy: 2-aminopyridines with a "shortened amino sidechain" or a pyridine linker at C6.

  • Mechanism: These modifications exploit subtle differences in the substrate access channel. The 2-aminopyridine head binds the heme active site, while the tail extends into a hydrophobic pocket present in nNOS but distinct in eNOS, achieving >1000-fold selectivity [2, 3].

References

  • Liu, S., et al. (2023). Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants.[1] European Journal of Medicinal Chemistry.

  • Vasu, D., et al. (2016). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors.[2] ACS Medicinal Chemistry Letters.

  • Kang, S., et al. (2016). Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibition by Optimization of the 2-Aminopyridine-Based Scaffold with a Pyridine Linker. Journal of Medicinal Chemistry.

  • Ohta, H., et al. (2007).[3] A Practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry.

  • Marinescu, M. (2017).[4] 2-aminopyridine – a classic and trendy pharmacophore. International Journal of Pharmacy and Bio Sciences.

Sources

Protocols & Analytical Methods

Method

Step-by-step protocol for 6-Methoxy-4-methylpyridin-2-amine synthesis

This Technical Guide details the synthesis of 6-Methoxy-4-methylpyridin-2-amine (CAS: 51564-94-4), a functionalized pyridine building block used in the development of kinase inhibitors, radiotracers (e.g., iNOS imaging),...

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Guide details the synthesis of 6-Methoxy-4-methylpyridin-2-amine (CAS: 51564-94-4), a functionalized pyridine building block used in the development of kinase inhibitors, radiotracers (e.g., iNOS imaging), and other pharmaceutical agents.

Introduction & Significance

6-Methoxy-4-methylpyridin-2-amine is a critical intermediate in medicinal chemistry. The presence of the electron-donating methoxy and amino groups on the pyridine ring modulates the basicity and lipophilicity of the scaffold, making it an ideal pharmacophore for hydrogen-bonding interactions in enzyme active sites.

  • Target Compound: 6-Methoxy-4-methylpyridin-2-amine

  • CAS Number: 51564-94-4

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
  • Molecular Weight: 138.17 g/mol

Retrosynthetic Analysis & Strategy

The most robust industrial and laboratory scale route utilizes 2,6-dichloro-4-methylpyridine as the primary starting material. The synthesis proceeds via a sequential Nucleophilic Aromatic Substitution (S


Ar).

Strategic Decision: While the 2- and 6-positions are chemically equivalent in the starting material, the introduction of the first substituent breaks this symmetry.

  • Route A (Selected): Ammonolysis first. Introduction of the amino group yields 2-amino-6-chloro-4-methylpyridine . The amino group is electron-donating, which deactivates the ring toward the second substitution. However, methoxide is a potent nucleophile, and this order avoids over-methoxylation (formation of 2,6-dimethoxy derivative) which is a common side reaction if methoxylation is performed first.

  • Route B (Alternative): Methoxylation first. Yields 2-chloro-6-methoxy-4-methylpyridine.[1][2] Subsequent amination often requires transition metal catalysis (Buchwald-Hartwig) due to the deactivation of the ring.

Selected Pathway: 2,6-Dichloro-4-methylpyridine


 2-Amino-6-chloro-4-methylpyridine 

Target.

Detailed Synthesis Protocol

Step 1: Synthesis of 2-Amino-6-chloro-4-methylpyridine

Selective mono-amination of the dichloropyridine.

  • Reagents: 2,6-Dichloro-4-methylpyridine, Aqueous Ammonia (28-30%), Ethanol (optional co-solvent).

  • Equipment: High-pressure autoclave or sealed steel pressure tube.

ParameterSpecification
Starting Material 2,6-Dichloro-4-methylpyridine (1.0 eq)
Reagent NH

OH (conc.) (10.0 - 15.0 eq)
Temperature 160°C - 180°C
Time 12 - 24 Hours
Pressure 20 - 40 bar (autogenous)

Procedure:

  • Charge: Load 2,6-dichloro-4-methylpyridine (e.g., 20 g) into a stainless steel autoclave.

  • Solvent: Add concentrated aqueous ammonia (150 mL). An optional addition of ethanol (50 mL) can improve solubility but increases pressure.

  • Reaction: Seal the reactor and heat to 170°C with stirring. Maintain for 18 hours.

    • Note: The reaction produces 2,6-diamino-4-methylpyridine as a byproduct if run too long or too hot. Monitor by HPLC/TLC.

  • Workup: Cool to room temperature. Release pressure carefully.

  • Isolation: The product often precipitates upon cooling. Filter the solid.[3][4][5][6] If oiled out, extract with Ethyl Acetate (3 x 100 mL).

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane/EtOAc gradient).

  • Yield: Expect 60-75%.

  • QC: Verify intermediate CAS 51564-92-2 .

Step 2: Synthesis of 6-Methoxy-4-methylpyridin-2-amine (Target)

Methoxylation of the deactivated chloropyridine intermediate.

  • Reagents: 2-Amino-6-chloro-4-methylpyridine, Sodium Methoxide (NaOMe), Methanol (anhydrous).

  • Equipment: Sealed pressure tube or Reflux apparatus (if super-heated).

ParameterSpecification
Starting Material 2-Amino-6-chloro-4-methylpyridine (1.0 eq)
Reagent Sodium Methoxide (3.0 - 4.0 eq)
Solvent Anhydrous Methanol
Temperature 130°C - 140°C
Time 16 - 24 Hours

Procedure:

  • Preparation: In a pressure tube, dissolve 2-amino-6-chloro-4-methylpyridine (e.g., 5.0 g) in anhydrous Methanol (50 mL).

  • Activation: Add solid Sodium Methoxide (5.7 g, ~3 eq) portion-wise.

    • Caution: Exothermic. Perform under Nitrogen/Argon atmosphere to prevent moisture ingress.

  • Reaction: Seal the tube and heat to 135°C (oil bath temperature).

    • Mechanistic Insight: The amino group deactivates the ring, requiring temperatures significantly above the boiling point of methanol (65°C) to drive the S

      
      Ar reaction.
      
  • Monitoring: Monitor by TLC (DCM:MeOH 95:5). Starting material (Rf ~0.5) should convert to product (Rf ~0.3-0.4).

  • Workup:

    • Cool to room temperature.[4]

    • Concentrate the solvent under reduced pressure to ~20% volume.

    • Pour residue into ice-water (100 mL).

    • Neutralize carefully with 1N HCl to pH ~8 (do not acidify strongly or the product will stay in the aqueous phase as the pyridinium salt).

  • Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (3 x 50 mL).

  • Drying: Dry organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate.
  • Purification: The crude product is often pure enough. If necessary, recrystallize from diethyl ether/hexane or sublime under high vacuum.

  • Yield: Expect 70-85%.

Pathway Visualization

SynthesisPathway SM 2,6-Dichloro-4-methylpyridine (Starting Material) INT 2-Amino-6-chloro-4-methylpyridine (Intermediate CAS: 51564-92-2) SM->INT Step 1: NH3 (aq), 170°C Selective Ammonolysis BYPROD 2,6-Diamino-4-methylpyridine (Over-reaction Byproduct) SM->BYPROD Excess NH3 / High Temp PROD 6-Methoxy-4-methylpyridin-2-amine (Target CAS: 51564-94-4) INT->PROD Step 2: NaOMe, MeOH, 135°C Nucleophilic Substitution

Caption: Two-step synthetic pathway from 2,6-dichloro-4-methylpyridine to the target methoxy-amine.

Safety & Handling

  • Sodium Methoxide: Highly moisture sensitive and corrosive. Causes severe skin burns. Handle in a fume hood.

  • Pressure Reactions: Steps 1 and 2 involve heating solvents above their boiling points in sealed vessels. Use rated pressure tubes or autoclaves with blast shields.

  • Pyridines: Halogenated pyridines can be toxic and irritating to mucous membranes.

References

  • BenchChem. 6-Methoxy-4-methylpyridin-2-amine (CAS 51564-94-4) Product Entry. Retrieved from

  • National Center for Biotechnology Information (NCBI). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. PMC3092422. Retrieved from

  • Google Patents. WO2024105563A1 - Substituted bicyclic pyridone derivatives. (Discusses 2-chloro-6-methoxy-4-methylpyridine intermediate). Retrieved from

  • Chemspace. 2-Amino-6-chloro-4-methylpyridine (CAS 51564-92-2) Product Entry. Retrieved from

Sources

Application

Application Note: 6-Methoxy-4-methylpyridin-2-amine as a Versatile Scaffold for Next-Generation Imatinib Analogs

Abstract Imatinib (Gleevec®) revolutionized cancer therapy by validating the principle of targeted inhibition of pathogenic kinases, specifically the BCR-ABL tyrosine kinase in Chronic Myeloid Leukemia (CML).[1][2][3] De...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Imatinib (Gleevec®) revolutionized cancer therapy by validating the principle of targeted inhibition of pathogenic kinases, specifically the BCR-ABL tyrosine kinase in Chronic Myeloid Leukemia (CML).[1][2][3] Despite its profound success, the emergence of clinical resistance, primarily through mutations in the ABL kinase domain, necessitates the development of new analogs with improved potency, altered selectivity, and the ability to overcome these resistance mechanisms.[1][2][4] This application note details the strategic use of 6-Methoxy-4-methylpyridin-2-amine as a core building block for the synthesis of novel imatinib analogs. We provide a comprehensive overview of the synthetic strategy, detailed experimental protocols for synthesis and biological evaluation, and an analysis of the rationale behind using this specific scaffold to explore new structure-activity relationships (SAR) in the pursuit of superior tyrosine kinase inhibitors.

Introduction: The Imatinib Paradigm and the Need for Innovation

Imatinib operates by competitively binding to the ATP-binding site of the BCR-Abl tyrosine kinase, locking the enzyme in a closed, inactive conformation.[1][5][6] This action blocks the phosphorylation of downstream substrates, thereby inhibiting the proliferative signals that drive CML.[6] Its high degree of selectivity for BCR-ABL, c-KIT, and PDGFR kinases has made it a cornerstone of targeted therapy.[5][7]

However, the clinical utility of imatinib can be compromised by acquired resistance. Point mutations within the kinase domain can reduce the drug's binding affinity, leading to relapse.[2] This clinical challenge fuels the ongoing search for second and third-generation inhibitors. The synthesis of novel analogs is a critical strategy to:

  • Overcome Resistance: Design molecules that can bind effectively to mutated kinase domains.

  • Enhance Potency: Achieve lower IC50 values, potentially allowing for reduced dosing.

  • Improve Safety Profiles: Modulate the structure to reduce off-target effects and associated toxicities.[8]

  • Tune Physicochemical Properties: Optimize solubility, metabolic stability, and oral bioavailability.

This guide focuses on the strategic incorporation of the 6-Methoxy-4-methylpyridin-2-amine moiety as a replacement for the traditional aminopyrimidine core of imatinib, providing a new vector for chemical and pharmacological diversification.

The Strategic Rationale for 6-Methoxy-4-methylpyridin-2-amine

The pyridine ring is a fundamental structural element in a vast number of pharmaceuticals due to its ability to engage in hydrogen bonding and its overall metabolic stability.[9] In the context of kinase inhibitors, the 2-aminopyridine motif is a well-established "hinge-binding" element, forming critical hydrogen bonds with the backbone of the kinase hinge region.

The selection of 6-Methoxy-4-methylpyridin-2-amine is based on the following expert rationale:

  • Bioisosteric Replacement: It serves as a bioisostere of the aminopyrimidine group in imatinib, preserving the crucial N-H donor for hinge binding while introducing novel substitution patterns.

  • Methoxy Group (-OCH₃): The introduction of a methoxy group at the 6-position can have several predictable effects. It is an electron-donating group that can modulate the basicity of the pyridine nitrogen and the acidity of the amine proton, potentially fine-tuning the strength of the hinge interaction. Furthermore, it can act as a hydrogen bond acceptor and may explore new pockets within the active site, or improve metabolic stability by blocking a potential site of oxidation.

  • Methyl Group (-CH₃): The methyl group at the 4-position can provide a beneficial steric interaction, potentially inducing a more favorable binding conformation or enhancing binding affinity through van der Waals interactions. It can also serve to improve solubility and other key pharmacokinetic properties.[10]

Imatinib's Core Structure & Point of Modification

The diagram below illustrates the core pharmacophore of Imatinib and highlights the aminopyrimidine moiety that is the focus of modification with the novel 6-Methoxy-4-methylpyridin-2-amine building block.

cluster_Imatinib Imatinib Core Structure cluster_Analog Analog Modification A Pyridine Ring B Aminopyrimidine Core (Hinge Binder) A->B C Amide Linker B->C F 6-Methoxy-4-methylpyridin-2-amine (Novel Building Block) B->F Replaced by D Benzamide Group C->D E N-Methylpiperazine (Solubilizing Group) D->E Start1 6-Methoxy-4-methylpyridin-2-amine Step2 Step 2: Buchwald-Hartwig C-N Coupling Start1->Step2 Start2 N-(3-Bromo-4-methylphenyl)- 4-(chloromethyl)benzamide (Intermediate A) Step1 Step 1: Nucleophilic Substitution Start2->Step1 Start3 1-Methylpiperazine Start3->Step1 IntermediateB N-(3-Bromo-4-methylphenyl)- 4-((4-methylpiperazin-1-yl)methyl)benzamide (Intermediate B) Step1->IntermediateB IntermediateB->Step2 Crude Crude Imatinib Analog Step2->Crude Purify Purification (Column Chromatography) Crude->Purify Pure Pure Analog Purify->Pure Analyze Characterization (NMR, HRMS) Pure->Analyze Final Final Compound Analyze->Final BioEval Biological Evaluation (Kinase & Cell Assays) Final->BioEval

Caption: General workflow for synthesis and evaluation of imatinib analogs.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for trained professionals in a properly equipped laboratory setting. All necessary safety precautions should be taken.

Protocol 1: Synthesis of Intermediate B - N-(3-Bromo-4-methylphenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide

This protocol describes the synthesis of the benzamide portion of the analog, which contains the solubilizing piperazine group.

Materials and Reagents:

  • N-(3-Bromo-4-methylphenyl)-4-(chloromethyl)benzamide (Intermediate A)

  • 1-Methylpiperazine

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (ACN), anhydrous

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • To a stirred solution of N-(3-Bromo-4-methylphenyl)-4-(chloromethyl)benzamide (1.0 eq) in anhydrous acetonitrile, add 1-methylpiperazine (1.2 eq) and potassium carbonate (2.5 eq).

  • Heat the reaction mixture to reflux (approx. 82°C) and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield a crude residue.

  • Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purify the crude solid by flash column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane) to yield Intermediate B as a solid.

  • Characterize the product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Protocol 2: Final Analog Synthesis via Buchwald-Hartwig Coupling

This protocol details the palladium-catalyzed coupling of the novel pyridine building block with the previously synthesized benzamide intermediate. [2] Materials and Reagents:

  • Intermediate B (from Protocol 1)

  • 6-Methoxy-4-methylpyridin-2-amine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Ethyl acetate

  • Celite

  • Schlenk tube or similar reaction vessel for inert atmosphere

Procedure:

  • In a Schlenk tube, combine Intermediate B (1.0 eq), 6-Methoxy-4-methylpyridin-2-amine (1.2 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and Sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100-110°C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by flash column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol) to yield the final imatinib analog.

  • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS. [11][12]

Protocol 3: In Vitro Antiproliferative MTT Assay

This cell-based assay determines the concentration at which the synthesized analog inhibits cancer cell growth. K562, a CML cell line positive for the BCR-ABL fusion protein, is an appropriate model. [2][3] Materials and Reagents:

  • K562 cell line

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Synthesized Imatinib Analog, Imatinib (as control), DMSO (vehicle)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Culture K562 cells in RPMI-1640 medium in a humidified incubator at 37°C with 5% CO₂.

  • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium and incubate for 24 hours.

  • Prepare serial dilutions of the synthesized analog and Imatinib in culture medium. The final concentrations should typically range from 0.01 µM to 100 µM.

  • Add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells and vehicle-only (DMSO) controls.

  • Incubate the plates for 72 hours at 37°C.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage relative to the untreated control and plot a dose-response curve to determine the GI50 (concentration for 50% growth inhibition) value.

Data Presentation and Interpretation

Quantitative data from the synthesis and biological evaluation should be tabulated for clear comparison. The hypothetical data below illustrates how results for a novel analog ("Analog-1") could be presented against the parent drug, Imatinib.

CompoundSynthetic Yield (%)Bcr-Abl Kinase IC50 (nM)K562 Cell GI50 (µM)
ImatinibN/A (Reference)2500.45
Analog-1 451800.32

Interpretation of Results:

  • Yield: A synthetic yield of 45% for a multi-step synthesis is respectable and indicates a viable synthetic route.

  • Kinase Inhibition (IC50): Analog-1 shows a lower IC50 value than Imatinib, suggesting it is a more potent direct inhibitor of the Bcr-Abl enzyme at a molecular level. This could be attributed to favorable interactions from the methoxy or methyl groups within the ATP-binding pocket.

  • Cellular Activity (GI50): The improved kinase inhibition translates to enhanced cellular activity, as Analog-1 demonstrates a lower GI50 value in the K562 cell line. This confirms that the compound can effectively penetrate the cell membrane and inhibit its target in a cellular context.

These results would suggest that the modifications made using the 6-Methoxy-4-methylpyridin-2-amine scaffold were beneficial for the compound's antiproliferative activity, warranting further investigation.

Imatinib's Mechanism of Action

To understand the goal of designing these analogs, it is crucial to visualize how the parent drug functions. Imatinib inhibits the Bcr-Abl tyrosine kinase by binding to its active site, preventing the transfer of phosphate from ATP to a substrate protein. This blocks the downstream signaling cascade that leads to uncontrolled cell proliferation.

cluster_pathway BCR-ABL Signaling Pathway cluster_inhibition Therapeutic Intervention BCR_ABL Constitutively Active BCR-ABL Kinase P_Substrate Phosphorylated Substrate BCR_ABL->P_Substrate Phosphorylation ATP ATP ATP->BCR_ABL Substrate Substrate Protein Substrate->BCR_ABL Proliferation Uncontrolled Cell Proliferation & Survival P_Substrate->Proliferation Imatinib Imatinib Analog Imatinib->BCR_ABL Binds to ATP Site & Inhibits

Caption: Imatinib mechanism of action: blocking BCR-ABL kinase activity. [5][6][7]

Conclusion and Future Directions

The strategic use of 6-Methoxy-4-methylpyridin-2-amine as a novel building block presents a promising avenue for the development of next-generation imatinib analogs. The protocols and rationale outlined in this note demonstrate a viable path from chemical synthesis to biological evaluation. The introduction of methoxy and methyl groups on the core hinge-binding scaffold offers a clear strategy for tuning potency and pharmacological properties.

Future work should focus on:

  • Library Synthesis: Generating a small library of related analogs by varying the substituents on both the pyridine and benzamide rings to build a comprehensive Structure-Activity Relationship (SAR) profile.

  • Resistance Profiling: Testing promising analogs against cell lines expressing common imatinib-resistant mutations of Bcr-Abl.

  • In Vivo Studies: Advancing lead compounds into animal models of CML to evaluate efficacy, pharmacokinetics, and tolerability.

  • Off-Target Profiling: Conducting broad kinase screening panels to understand the selectivity profile of new analogs and predict potential side effects.

By systematically exploring novel chemical space with versatile building blocks like 6-Methoxy-4-methylpyridin-2-amine, researchers can continue to innovate beyond the foundational success of imatinib, aiming for therapies that are more potent, durable, and safer for patients.

References

  • Imatinib - Wikipedia. (Source: Wikipedia) [Link]

  • Peng, B., Hayes, M., Resta, D., Racine-Poon, A., Druker, B. J., Talpaz, M., ... & Capdeville, R. (2004). Imatinib in Chronic Myeloid Leukemia: an Overview. Clinical Lymphoma & Myeloma, 5(1), 10-18. (Source: PMC) [Link]

  • Dr. Oracle. (2025). What is the mechanism of action of Imatinib (Gleevec)?. (Source: Dr. Oracle) [Link]

  • Imatinib: MedlinePlus Drug Information. (Source: MedlinePlus) [Link]

  • O'Brien, S. G., Guilhot, F., Larson, R. A., Gathmann, I., Baccarani, M., Cervantes, F., ... & Druker, B. J. (2003). Imatinib compared with interferon and low-dose cytarabine for newly diagnosed chronic-phase chronic myeloid leukemia. New England Journal of Medicine, 348(11), 994-1004. (Source: PMC) [Link]

  • Al-Otaibi, J. S., Nossier, E. S., El-Aal, A. A., & Al-Ghamdi, S. (2020). Biological evaluation of combinations of tyrosine kinase inhibitors with Inecalcitol as novel treatments for human chronic myeloid leukemia. Saudi Journal of Biological Sciences, 27(1), 436-443. (Source: PMC) [Link]

  • Al-Suhaibani, S. S., Al-Otaibi, J. S., & Nossier, E. S. (2022). Synthesis, characterization, and pharmacological evaluation of new imatinib analogues as antiproliferative agents. International Journal of Health Sciences, 6(S6), 1148-1161. (Source: ResearchGate) [Link]

  • Karaküçük-İyidoğan, A., Oruç-Emre, Z. Ü., & Er, M. (2022). Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. Turkish Journal of Chemistry, 46(1), 86-107. (Source: PMC) [Link]

  • CN101735196B - Method for synthesizing Imatinib.
  • Mollica, L., & De Luca, L. (2021). N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide. Molbank, 2021(2), M1229. (Source: MDPI) [Link]

  • Li, D. D., He, Q. J., Li, Z. P., Yang, Y., & Zhang, Y. B. (2008). A Facile Total Synthesis of Imatinib Base and Its Analogues. Organic Process Research & Development, 12(4), 643-646. (Source: ACS Publications) [Link]

  • de Paula, A. S., de Oliveira, A. C. S., de Souza, G. R., de Oliveira, A. B., & dos Santos, R. G. (2025). A novel imatinib analogue inhibitor of chronic myeloid leukaemia: design, synthesis and characterization-explanation of its folded conformation. R Soc Open Sci, 12(1), 241654. (Source: PubMed) [Link]

  • Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Groessl, M., Hahne, H., ... & Drewes, G. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(10), 3540-3549. (Source: ASH Publications) [Link]

  • Witschel, M. C., Rottmann, M., Schwab, A., Leartsakulpanich, U., Chitnumsub, P., Seet, M., ... & Diederich, F. (2016). Synthesis and Biopharmaceutical Evaluation of Imatinib Analogues Featuring Unusual Structural Motifs. ChemistryOpen, 5(1), 58-65. (Source: PubMed) [Link]

  • WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • de Paula, A. S., de Oliveira, A. C. S., de Souza, G. R., de Oliveira, A. B., & dos Santos, R. G. (2025). A novel imatinib analogue inhibitor of chronic myeloid leukaemia: design, synthesis and characterization—explanation of its folded conformation. Royal Society Open Science, 12(1), 241654. (Source: Royal Society Publishing) [Link]

  • Tsoukalas, C., Tsolaki, E., Baxevanou-Livos, D., & Geronikaki, A. (2021). Design, Synthesis, Antiproliferative Potency and In Silico Studies of Novel Alkynyl Quinazolines as Potential EGFR Inhibitors. Molecules, 26(11), 3244. (Source: MDPI) [Link]

  • Capdeville, R., Buchdunger, E., Zimmermann, J., & Matter, A. (2002). The development of imatinib as a therapeutic agent for chronic myeloid leukemia. Seminars in hematology, 39(2 Suppl 1), 3-8. (Source: ASH Publications) [Link]

  • N-(4-Methyl-3-(nitroso(4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide. (Source: Pharmaffiliates) [Link]

  • Rojas-León, A., Insuasty, A., Abonia, R., Quiroga, J., & Insuasty, B. (2023). Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates. Molecules, 28(22), 7624. (Source: MDPI) [Link]

  • Synthesis of imatinib: A convergent approach revisited. (Source: ResearchGate) [Link]

  • N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide nitrate. (Source: PubChem) [Link]

  • Evaluating the endometabolic and bone health effects of Tyrosine Kinase Inhibitors in Chronic Myeloid Leukaemia: a systematic review protocol. (Source: BMJ Open) [Link]

  • Mussa, A., & Sawaf, M. (2023). Tyrosine Kinase Inhibitors. In StatPearls. StatPearls Publishing. (Source: NCBI Bookshelf) [Link]

  • 4-[(4-METHYLPIPERAZIN-1-YL) METHYL]-N-[4-METHYL-3-[(4-PYRIDIN-3-YL PYRIMIDIN-2-YL) AMINO]-PHENYL]-BENZAMIDE. (Source: Molkem) [Link]

  • Novel Imatinib base synthesis. (Source: The chemical reaction database) [Link]

  • Evolving Therapeutic Algorithms in Chronic Myeloid Leukemia: Integrating Efficacy, Safety, and Survivorship. (Source: MDPI) [Link]

  • Zhang, J., Li, Z., Duan, D., Liu, Z., & Tu, Z. (2009). Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine as a potential PET tracer for inducible nitric oxide synthase. Journal of medicinal chemistry, 52(8), 2443-2453. (Source: PubMed) [Link]

  • 2-Methoxy-4-methylpyridine: A Cornerstone in Pharmaceutical Intermediate Synthesis. (Source: NINGBO INNO PHARMCHEM CO.,LTD.) [Link]

  • Pyridines - Wikipedia. (Source: Wikipedia) [Link]

  • Zhang, J., Li, Z., Duan, D., Liu, Z., & Tu, Z. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Journal of medicinal chemistry, 52(8), 2443–2453. (Source: PMC) [Link]

Sources

Method

The Strategic Application of 6-Methoxy-4-methylpyridin-2-amine in the Synthesis of Advanced Kinase Inhibitors

Introduction: The Privileged Scaffold in Kinase-Directed Drug Discovery Within the landscape of modern medicinal chemistry, the relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of therap...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold in Kinase-Directed Drug Discovery

Within the landscape of modern medicinal chemistry, the relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of therapeutic innovation, particularly in oncology. Kinases, as central regulators of cellular signaling, represent a vast and compelling class of drug targets.[1] The aminopyridine scaffold has emerged as a "privileged" structural motif in the design of kinase inhibitors, largely due to its ability to mimic the hydrogen bonding interactions of the adenine region of ATP, thereby effectively competing for the enzyme's active site.[2] This guide delves into the specific and strategic application of a key substituted aminopyridine, 6-Methoxy-4-methylpyridin-2-amine, in the synthesis of potent kinase inhibitors, with a particular focus on the anaplastic lymphoma kinase (ALK) inhibitor, Ceritinib.[3][4]

The rationale for employing 6-Methoxy-4-methylpyridin-2-amine and its derivatives extends beyond simple hinge-binding. The methoxy and methyl substituents on the pyridine ring are not mere decorations; they are critical for fine-tuning the physicochemical properties and target engagement of the final inhibitor. These groups can influence solubility, metabolic stability, and conformational preferences, ultimately impacting the drug's pharmacokinetic and pharmacodynamic profile. This document will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic utility of this valuable building block, complete with detailed protocols and an exploration of the underlying chemical principles.

The Anaplastic Lymphoma Kinase (ALK): A Key Oncogenic Driver

Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements (e.g., the EML4-ALK fusion protein), becomes a potent oncogenic driver in several cancers, most notably in a subset of non-small cell lung cancer (NSCLC).[5][6] The development of ALK inhibitors has revolutionized the treatment paradigm for ALK-positive NSCLC.[7]

Ceritinib (Zykadia®) is a second-generation ALK inhibitor that has demonstrated significant efficacy in patients who have developed resistance to the first-generation inhibitor, crizotinib.[8] The chemical architecture of Ceritinib highlights the importance of a substituted aminophenyl moiety, which is a synthetic equivalent derived from precursors like 6-Methoxy-4-methylpyridin-2-amine. The core of Ceritinib features a 2,4-diaminopyrimidine scaffold, where one of the amino groups is appended with a substituted phenyl ring that is critical for potent and selective ALK inhibition.[5]

Synthetic Strategies and Key Intermediates

The synthesis of kinase inhibitors like Ceritinib is a multi-step process that often involves the strategic coupling of key heterocyclic intermediates. While the exact commercial synthesis of Ceritinib may vary, the patent literature provides a clear roadmap for the construction of its core structure. A crucial disconnection approach reveals the importance of a substituted aniline precursor, which can be conceptually derived from a pyridinamine starting material through various synthetic transformations.

The following diagram illustrates a generalized synthetic workflow for the construction of a kinase inhibitor core, highlighting the potential entry point for a 6-Methoxy-4-methylpyridin-2-amine derivative.

G A 6-Methoxy-4-methylpyridin-2-amine Derivative B Functional Group Interconversion / Ring Transformation A->B Multi-step synthesis C Key Aniline Intermediate (e.g., 2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline) B->C E Nucleophilic Aromatic Substitution (SNAr) C->E D Substituted Dichloropyrimidine D->E F Kinase Inhibitor Core E->F G Final Elaboration / Deprotection F->G H Final Kinase Inhibitor (e.g., Ceritinib) G->H

Caption: Generalized workflow for kinase inhibitor synthesis.

Detailed Protocol: Synthesis of a Key Aniline Intermediate Analogue

The following protocol details a representative synthesis of a key aniline intermediate, conceptually analogous to the one used in the synthesis of Ceritinib. This protocol is based on established chemical transformations described in the patent literature and serves as a practical guide for researchers.[9]

Objective: To synthesize a substituted aniline precursor for subsequent coupling reactions in the synthesis of a kinase inhibitor.

Materials:

  • 3-Bromo-4-methylphenol

  • Isopropyl bromide

  • Potassium carbonate

  • N,N-Dimethylformamide (DMF)

  • Nitrating mixture (Nitric acid/Sulfuric acid)

  • Palladium on carbon (10%)

  • Hydrazine hydrate or Hydrogen gas

  • Ethanol

  • Ethyl acetate

  • Sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Experimental Procedure:

  • Isopropylation of Phenolic Hydroxyl Group:

    • To a solution of 3-bromo-4-methylphenol (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

    • Add isopropyl bromide (1.5 eq) dropwise at room temperature.

    • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and pour into ice-water.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the isopropyl ether derivative.

  • Nitration:

    • Cool the isopropyl ether derivative from the previous step to 0 °C.

    • Slowly add a pre-cooled nitrating mixture (1:1 concentrated nitric acid and sulfuric acid) dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction at 0 °C for 1-2 hours.

    • Carefully quench the reaction by pouring it onto crushed ice.

    • Filter the precipitated solid, wash with cold water until neutral, and dry to obtain the nitrated intermediate.

  • Reduction of the Nitro Group:

    • Dissolve the nitrated intermediate in ethanol.

    • Add 10% Palladium on carbon (10 mol%).

    • Add hydrazine hydrate (5.0 eq) dropwise at room temperature (alternatively, the reduction can be carried out under a hydrogen atmosphere).

    • Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

    • Cool the reaction, filter through a pad of Celite, and wash the Celite pad with ethanol.

    • Concentrate the filtrate under reduced pressure to yield the crude aniline product.

    • Purify the crude product by column chromatography on silica gel to obtain the pure substituted aniline intermediate.

Self-Validation and In-Process Controls:

  • TLC Monitoring: At each step, monitor the reaction progress using thin-layer chromatography (TLC) to ensure complete conversion of the starting material.

  • NMR and Mass Spectrometry: Characterize the intermediates and the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their identity and purity.

The Crucial Role of the Substituted Aminopyridine Moiety in Kinase Binding

The aminopyridine or a bioisosteric aminopyrimidine moiety is a recurring feature in a multitude of kinase inhibitors for a critical reason: it acts as a "hinge-binder."[5] The kinase hinge region is a flexible loop of amino acids that connects the N- and C-terminal lobes of the kinase domain. This region forms key hydrogen bonds with the adenine portion of ATP. The 2-aminopyridine motif is perfectly poised to form one or two hydrogen bonds with the backbone amide and carbonyl groups of the hinge residues, effectively anchoring the inhibitor in the ATP-binding pocket.[5]

The diagram below illustrates the critical hydrogen bonding interactions between a generic aminopyridine-based inhibitor and the kinase hinge region.

G cluster_0 cluster_1 A Kinase Hinge Region B Backbone NH C Backbone C=O D Aminopyridine Inhibitor E Pyridine N E->B H-bond F Amino NH2 F->C H-bond

Caption: Hydrogen bonding at the kinase hinge.

The methoxy and methyl groups of the 6-Methoxy-4-methylpyridin-2-amine precursor, which translate to the isopropoxy and methyl groups on the aniline ring in the final Ceritinib structure, also play a vital role. These substituents occupy a hydrophobic pocket adjacent to the hinge region, contributing to the overall binding affinity and selectivity of the inhibitor. Furthermore, the isopropoxy group can enhance oral bioavailability and metabolic stability.

Quantitative Data for Representative Kinase Inhibitors

The following table summarizes the inhibitory activities of several ALK inhibitors, providing a comparative context for the potency of compounds derived from aminopyridine-based scaffolds.

Kinase InhibitorTarget KinaseIC50 (nM)Reference
CrizotinibALK20-30[7]
CeritinibALK0.2[8]
AlectinibALK1.9[7]
BrigatinibALK0.6[7]

Note: IC50 values can vary depending on the assay conditions.

Conclusion and Future Perspectives

6-Methoxy-4-methylpyridin-2-amine and its structural analogues are indispensable building blocks in the synthesis of advanced kinase inhibitors. Their inherent ability to engage the kinase hinge region, coupled with the tunable properties afforded by their substituents, makes them a highly valuable scaffold for medicinal chemists. The successful development of potent ALK inhibitors like Ceritinib underscores the strategic importance of this chemical entity. As the quest for more selective and resistance-evading kinase inhibitors continues, the innovative application of substituted aminopyridines will undoubtedly remain at the forefront of drug discovery, paving the way for the next generation of targeted therapies.

References

  • CN105272921A - Method for preparing Ceritinib and intermediate compound of Ceritinib - Google P
  • WO2016199020A1 - Process for preparation of ceritinib - Google P
  • US10604505B2 - Modified process for the preparation of Ceritinib and amorphous form of ...
  • CN104356112A - Method for preparing ceritinib - Google P
  • CN105294650A - Ceritinib compound and pharmaceutical composition thereof - Google P
  • Minor modifications to ceritinib enhance anti-tumor activity in EML4-ALK positive cancer. Cancer Lett. 2016 May 1;374(2):272-8. (URL: [Link])

  • Synthesis of promiscuous ALK2 inhibitors-continuation-2 – openlabnotebooks.org. (URL: [Link])

  • Design of Potent and Selective Inhibitors to Overcome Clinical Anaplastic Lymphoma Kinase Mutations Resistant to Crizotinib. Journal of Medicinal Chemistry. (URL: [Link])

  • Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. Journal of Enzyme Inhibition and Medicinal Chemistry. 2022; 37(1): 2425–2437. (URL: [Link])

  • Molecular Anatomy of the EML4-ALK Fusion Protein for the Development of Novel Anticancer Drugs. International Journal of Molecular Sciences. 2023, 24(6), 5789. (URL: [Link])

  • EML4-ALK: Update on ALK Inhibitors. Cancers. 2021, 13(1), 103. (URL: [Link])

  • A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. ResearchGate. (URL: [Link])

  • The structure comparison on ceritinib affinity between anaplastic... - ResearchGate. (URL: [Link])

  • ALK inhibitor - Wikipedia. (URL: [Link])

  • A new ALK inhibitor overcomes resistance to first‐ and second‐generation inhibitors in NSCLC. EMBO Molecular Medicine. 2021; 13(11): e14398. (URL: [Link])

  • The ALK inhibitor ceritinib overcomes crizotinib resistance in non-small cell lung cancer. Cancer Discovery. 2014; 4(6): 662–673. (URL: [Link])

Sources

Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-Methoxy-4-methylpyridin-2-amine

For Distribution To: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance of 6-Methoxy-4-methylpyridin-2-amine in Modern Synthesis The substituted aminopyridine scaffold is...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 6-Methoxy-4-methylpyridin-2-amine in Modern Synthesis

The substituted aminopyridine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of therapeutic agents.[1][2][3] Among these, 6-Methoxy-4-methylpyridin-2-amine stands out as a particularly valuable building block. Its unique electronic and steric properties, conferred by the electron-donating methoxy and methyl groups, as well as the nucleophilic amino group, make it a versatile precursor for the synthesis of complex molecular architectures. The functionalization of this core structure through palladium-catalyzed cross-coupling reactions has become an indispensable tool for drug discovery and development, enabling the efficient construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[4][5][6]

This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions involving 6-Methoxy-4-methylpyridin-2-amine. We will delve into the mechanistic underpinnings of key transformations, offer field-proven protocols, and provide expert insights to navigate the intricacies of these powerful synthetic methods.

The Engine of Innovation: Understanding the Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions, a field recognized with the 2010 Nobel Prize in Chemistry, have revolutionized organic synthesis.[5][7] These reactions generally proceed through a common catalytic cycle, providing a unifying framework for understanding a diverse family of transformations.[4][8] The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (or pseudohalide), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate.[4][7][8] This is often the rate-determining step of the catalytic cycle.[9]

  • Transmetalation: An organometallic coupling partner transfers its organic group to the palladium center, displacing the halide.[4][7][8]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled as the final product, regenerating the Pd(0) catalyst to re-enter the cycle.[4][7][8]

Visualizing the Catalytic Cycle

Palladium Catalytic Cycle Pd(0)L2 Pd(0)Ln Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition Pd(II)_Intermediate L2Pd(II)(R)(X) Oxidative_Addition->Pd(II)_Intermediate Transmetalation Transmetalation (R'-M) Pd(II)_Intermediate->Transmetalation Pd(II)_Coupling L2Pd(II)(R)(R') Transmetalation->Pd(II)_Coupling Reductive_Elimination Reductive Elimination Pd(II)_Coupling->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product R-R' Reductive_Elimination->Product

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Key Cross-Coupling Strategies for 6-Methoxy-4-methylpyridin-2-amine

The versatility of 6-Methoxy-4-methylpyridin-2-amine allows for its participation in a variety of palladium-catalyzed cross-coupling reactions. The choice of reaction depends on the desired bond formation and the available coupling partners.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction, prized for its mild reaction conditions, broad functional group tolerance, and the low toxicity of its boron-based reagents.[4][7][10][11] This reaction is ideal for creating biaryl structures, which are prevalent in pharmaceuticals.

Mechanistic Insight

The Suzuki reaction follows the general catalytic cycle. A key feature is the role of the base, which is believed to activate the organoboron species, facilitating transmetalation.[10]

Protocol: Suzuki-Miyaura Coupling of 6-Methoxy-4-methylpyridin-2-amine with an Arylboronic Acid

Objective: To synthesize a 6-aryl-6-methoxy-4-methylpyridin-2-amine derivative.

Materials:

  • 6-bromo-2-methoxy-4-methylpyridine (assuming prior bromination of the starting amine)

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add 6-bromo-2-methoxy-4-methylpyridine (1.0 eq), the arylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in 1,4-dioxane.

  • Evacuate and backfill the Schlenk flask with inert gas three times.

  • Add the catalyst solution to the Schlenk flask, followed by a mixture of 1,4-dioxane and water (e.g., 10:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Parameter Recommendation Rationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Precursors that are readily reduced to the active Pd(0) species.
Ligand SPhos, XPhos, RuPhosBulky, electron-rich phosphine ligands that promote oxidative addition and reductive elimination.[12]
Base K₃PO₄, K₂CO₃, Cs₂CO₃The choice of base can significantly impact the reaction rate and yield.[4]
Solvent Dioxane/H₂O, Toluene, DMFA mixture of an organic solvent and water often enhances the solubility of the base and boronic acid.[10]
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of arylamines from aryl halides and amines.[5][13][14][15] This reaction is particularly useful for late-stage functionalization in drug discovery programs.

Mechanistic Insight

The catalytic cycle for the Buchwald-Hartwig amination is similar to other cross-coupling reactions, but the key transmetalation-like step involves the deprotonated amine attacking the palladium center.[15] The choice of a bulky, electron-rich phosphine ligand is crucial for the success of this reaction.[4]

Protocol: Buchwald-Hartwig Amination of an Aryl Halide with 6-Methoxy-4-methylpyridin-2-amine

Objective: To synthesize an N-aryl-6-methoxy-4-methylpyridin-2-amine.

Materials:

  • 6-Methoxy-4-methylpyridin-2-amine

  • Aryl bromide or chloride

  • Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add the aryl halide (1.0 eq), 6-Methoxy-4-methylpyridin-2-amine (1.2 eq), and NaOtBu (1.4 eq).

  • In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ (1.5 mol%) and XPhos (3.0 mol%) in toluene.

  • Evacuate and backfill the Schlenk flask with inert gas three times.

  • Add the catalyst solution to the Schlenk flask.

  • Heat the reaction mixture to 100-120 °C and stir for 6-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench carefully with saturated aqueous ammonium chloride, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Parameter Recommendation Rationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃ is a common Pd(0) source, while Pd(OAc)₂ can be reduced in situ.
Ligand XPhos, BrettPhos, DavePhosThese bulky, electron-rich ligands are essential for facilitating the C-N bond formation.[4]
Base NaOtBu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine.
Solvent Toluene, DioxaneAnhydrous, aprotic solvents are necessary to prevent quenching of the base and catalyst.
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable alkynyl-substituted heterocycles.[16][17][18][19] This reaction is often co-catalyzed by a copper(I) salt.[5]

Mechanistic Insight

The Sonogashira coupling involves a dual catalytic cycle. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium center.[5]

Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)Ln Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Pd(II)_Intermediate L2Pd(II)(Ar)(X) Oxidative_Addition->Pd(II)_Intermediate Transmetalation_Pd Transmetalation Pd(II)_Intermediate->Transmetalation_Pd Pd(II)_Coupling L2Pd(II)(Ar)(C≡CR) Transmetalation_Pd->Pd(II)_Coupling Reductive_Elimination Reductive Elimination Pd(II)_Coupling->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-C≡CR Reductive_Elimination->Product Alkyne R-C≡C-H Cu_Acetylide R-C≡C-Cu Alkyne->Cu_Acetylide + Cu(I)X + Base Base Base Cu(I)X Cu(I)X Cu_Acetylide->Transmetalation_Pd

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.

Protocol: Sonogashira Coupling of a Halogenated 6-Methoxy-4-methylpyridin-2-amine with a Terminal Alkyne

Objective: To synthesize a 6-alkynyl-6-methoxy-4-methylpyridin-2-amine derivative.

Materials:

  • 6-Iodo-2-methoxy-4-methylpyridine (assuming prior iodination)

  • Terminal alkyne

  • Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add 6-Iodo-2-methoxy-4-methylpyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (1-3 mol%).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous DMF and triethylamine.

  • Add the terminal alkyne (1.1-1.5 eq) dropwise.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-8 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous ammonium chloride, water, and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Parameter Recommendation Rationale
Palladium Source Pd(PPh₃)₂Cl₂, Pd(OAc)₂Pd(PPh₃)₂Cl₂ is a common and effective precatalyst.
Copper Source CuIActs as a co-catalyst to facilitate the formation of the copper acetylide.[5]
Base Et₃N, DiisopropylamineActs as both a base and a solvent in some cases.
Solvent DMF, THF, AcetonitrilePolar aprotic solvents are typically used.

Troubleshooting and Expert Insights

Challenge: Low or no product yield. Possible Causes & Solutions:

  • Inactive Catalyst: Ensure the palladium precursor and ligand are of high quality and stored under inert conditions. Consider using a pre-catalyst.

  • Inappropriate Base: The choice of base is critical. For Suzuki couplings, ensure the base is strong enough to activate the boronic acid. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base is essential.

  • Oxygen Sensitivity: Many palladium catalysts and ligands are air-sensitive.[20] Ensure all reactions are performed under a strictly inert atmosphere.

  • Substrate Reactivity: Aryl chlorides can be less reactive than bromides or iodides and may require more active catalysts and harsher conditions.[9]

Challenge: Formation of side products. Possible Causes & Solutions:

  • Homocoupling: In Suzuki reactions, homocoupling of the boronic acid can occur. This can sometimes be minimized by adjusting the reaction temperature or the stoichiometry of the reagents. In Sonogashira couplings, oxidative homocoupling of the alkyne can be an issue, especially in the presence of copper(I) co-catalysts.[21]

  • Protodeboronation (Suzuki): The boronic acid can be cleaved by acidic protons. Using anhydrous solvents and appropriate bases can mitigate this.

  • Ligand Degradation: Some phosphine ligands can be susceptible to oxidation or other degradation pathways, leading to catalyst deactivation.[20]

Conclusion: A Powerful Toolkit for Molecular Innovation

Palladium-catalyzed cross-coupling reactions provide an exceptionally powerful and versatile platform for the functionalization of 6-Methoxy-4-methylpyridin-2-amine. By understanding the underlying mechanisms and carefully selecting the appropriate reaction conditions, researchers can efficiently construct a diverse array of complex molecules with significant potential in drug discovery and materials science. The protocols and insights provided in this guide serve as a foundation for the successful application of these transformative synthetic methods.

References

  • Cross-Coupling Reactions Guide.
  • 17.2. Palladium catalyzed couplings | Organic Chemistry II - Lumen Learning.
  • Application Notes and Protocols for Sonogashira Coupling with 2-Amino-4-bromopyridine - Benchchem.
  • 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize.
  • Mechanism of palladium‐catalyzed cross‐coupling reactions between alkyl... | Download Scientific Diagram - ResearchGate.
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Semantic Scholar.
  • Enhancing activity and selectivity of palladium catalysts in ketone α-arylation by tailoring the imine chelate of pyridinium amidate (PYA) ligands - PMC.
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scientific Research Publishing.
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - ResearchGate.
  • 6-Methoxy-2,4-dimethylpyridin-3-amine - 1224432-59-0 - Vulcanchem.
  • Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine - MDPI.
  • US9546191B1 - Palladium(II) complex for catalyzing sonogashira coupling reactions and a method thereof - Google Patents.
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC.
  • Privileged ligands for palladium-catalyzed cross-coupling reactions - ResearchGate.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts.
  • CHAPTER 5: Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoarylation Reactions - Books.
  • The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation | The Journal of Organic Chemistry - ACS Publications.
  • Palladium-catalyzed Buchwald-Hartwig amination - Atlanchim Pharma.
  • Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed.
  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal.
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Palladium Catalysts for Cross-Coupling Reaction - MDPI.
  • Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography - MDPI.
  • The Suzuki Reaction - Chem 115 Myers.
  • Aminative Suzuki–Miyaura coupling - Xingwei Li.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • On the amine-catalyzed Suzuki-Miyaura coupling using a catalysis-based fluorometric method - ChemRxiv.
  • Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl) - PubMed.
  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin - Rose-Hulman.
  • Palladium-catalyzed Suzuki cross-coupling of N'-tosyl arylhydrazines - The Royal Society of Chemistry.
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs - ResearchGate.
  • Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications - CMJ Publishers.
  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC.

Sources

Method

Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Methoxy-4-methylpyridin-2-amine Derivatives

Introduction: Strategic C-N Bond Formation in Drug Discovery The synthesis of carbon-nitrogen (C-N) bonds is a cornerstone of modern medicinal chemistry, as the arylamine motif is a ubiquitous feature in a vast array of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic C-N Bond Formation in Drug Discovery

The synthesis of carbon-nitrogen (C-N) bonds is a cornerstone of modern medicinal chemistry, as the arylamine motif is a ubiquitous feature in a vast array of pharmacologically active compounds.[1][2] The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of these crucial bonds, offering significant advantages over traditional methods like nucleophilic aromatic substitution or Ullmann condensation, which often require harsh reaction conditions and have limited substrate scope.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of the Buchwald-Hartwig amination to a particularly relevant class of substrates: 6-Methoxy-4-methylpyridin-2-amine derivatives. These substituted pyridines are valuable building blocks in the synthesis of kinase inhibitors and other targeted therapeutics, making their efficient functionalization a critical step in many drug discovery programs.

This document will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and offer insights into overcoming the specific challenges associated with the amination of electron-rich, potentially coordinating heteroaromatic amines.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species.[1][3] Understanding this mechanism is crucial for rational troubleshooting and optimization of the reaction. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (or triflate) bond, forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species.

  • Reductive Elimination: The C-N bond is formed as the desired arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.

The choice of ligand is critical for the success of the reaction, as it modulates the steric and electronic properties of the palladium catalyst, influencing the rates of oxidative addition and reductive elimination.[4] For electron-rich and sterically hindered substrates like 6-Methoxy-4-methylpyridin-2-amine, bulky, electron-rich phosphine ligands are often essential to promote efficient catalysis.[1]

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Protocol & Methodology: Amination of 6-Methoxy-4-methylpyridin-2-amine

This protocol provides a general starting point for the Buchwald-Hartwig amination of 6-Methoxy-4-methylpyridin-2-amine with an aryl bromide. Optimization of the ligand, base, and temperature may be necessary for different aryl halides or amine coupling partners.

Materials and Reagents:
  • 6-Methoxy-4-methylpyridin-2-amine

  • Aryl bromide

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst)

  • Phosphine ligand (e.g., XPhos, RuPhos, or SPhos)

  • Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Schlenk flask or microwave vial

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Experimental Procedure:
  • Reaction Setup: To an oven-dried Schlenk flask or microwave vial containing a magnetic stir bar, add 6-Methoxy-4-methylpyridin-2-amine (1.0 equiv.), the aryl bromide (1.2 equiv.), the palladium precatalyst (1-5 mol%), and the phosphine ligand (1.2-6 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the base (1.5-2.0 equiv.) and the anhydrous solvent.

  • Reaction: Place the reaction vessel in a preheated oil bath or microwave reactor and stir at the desired temperature (typically 80-120 °C) for the specified time (monitor by TLC or LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Optimization of Reaction Parameters

The following table provides a starting point for the optimization of the Buchwald-Hartwig amination of 6-Methoxy-4-methylpyridin-2-amine.

ParameterRecommended RangeRationale
Palladium Precatalyst 1-5 mol%Lower loadings are preferred for efficiency, but higher loadings may be necessary for challenging substrates.
Ligand 1.2-6 mol%Bulky, electron-rich ligands like XPhos or RuPhos are often effective for electron-rich pyridines.
Base 1.5-2.0 equiv.Strong, non-nucleophilic bases like NaOtBu are common, but weaker bases like K₃PO₄ may be required for base-sensitive substrates.
Solvent Anhydrous Toluene, DioxaneThese are common solvents for Buchwald-Hartwig reactions; ensure they are rigorously dried.
Temperature 80-120 °CHigher temperatures often improve reaction rates, but lower temperatures may be necessary to minimize side reactions.
Reaction Time 2-24 hoursMonitor the reaction progress by TLC or LC-MS to determine the optimal time.

Synthetic Workflow: A Representative Example

The following diagram illustrates a typical synthetic workflow incorporating the Buchwald-Hartwig amination as a key step in the elaboration of the 6-Methoxy-4-methylpyridin-2-amine core.

Synthetic_Workflow cluster_start Starting Material cluster_reaction Buchwald-Hartwig Amination cluster_intermediate Intermediate Product cluster_further Further Functionalization cluster_final Final Product Start 6-Methoxy-4-methylpyridin-2-amine Reaction Couple with Aryl-X (Pd catalyst, Ligand, Base) Start->Reaction Intermediate N-Aryl-6-methoxy-4-methylpyridin-2-amine Reaction->Intermediate Further e.g., Suzuki Coupling, Amide Formation, etc. Intermediate->Further Final Target Molecule Further->Final

Figure 2: A representative synthetic workflow.

Troubleshooting Guide

Challenges in the Buchwald-Hartwig amination of 6-Methoxy-4-methylpyridin-2-amine often arise from the electron-rich nature of the pyridine ring and the potential for the pyridine nitrogen to coordinate to the palladium catalyst, leading to catalyst deactivation.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Inappropriate ligand or base- Insufficient temperature- Catalyst poisoning by impurities- Use a fresh, high-quality palladium precatalyst.- Screen a panel of bulky, electron-rich ligands (e.g., XPhos, RuPhos, SPhos).- Try a stronger base (e.g., NaOtBu) or a different base (e.g., K₃PO₄, Cs₂CO₃).- Increase the reaction temperature in increments.- Ensure all reagents and solvents are pure and anhydrous.
Side Reactions (e.g., Hydrodehalogenation) - Presence of water or protic impurities- Suboptimal ligand choice- Use rigorously dried solvents and reagents.- Switch to a ligand that promotes faster reductive elimination over competing pathways.
Catalyst Decomposition - High reaction temperature for prolonged periods- Oxygen sensitivity- Lower the reaction temperature and monitor for completion.- Ensure a strictly inert atmosphere is maintained throughout the reaction.
Difficulty in Purification - Residual catalyst and ligand- Formation of closely related byproducts- Employ specialized purification techniques such as passing the crude mixture through a plug of silica gel with a suitable solvent to remove palladium residues.- Optimize the reaction to minimize byproduct formation.

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of N-aryl derivatives of 6-Methoxy-4-methylpyridin-2-amine. A thorough understanding of the reaction mechanism and careful optimization of the catalyst system, base, and reaction conditions are paramount to achieving high yields and purity. The protocols and troubleshooting guide provided herein serve as a robust starting point for researchers to successfully implement this powerful transformation in their synthetic endeavors, accelerating the discovery and development of novel therapeutics.

References

  • Arterburn, J. B., et al. (2001). Catalytic amination of 2-substituted pyridines with hydrazine derivatives. Organic Letters, 3(9), 1351–1354.
  • Campeau, L.-C., et al. (2005). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society, 127(20), 7296–7297.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
  • Thomas, S., et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(20), 11068-11091.[5]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 15, 2026, from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved February 15, 2026, from [Link]

  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved February 15, 2026, from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved February 15, 2026, from [Link]

  • Forgács, E., & Csupor, D. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 10, 2310–2316.
  • ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald-Hartwig amination. Retrieved February 15, 2026, from [Link]

  • Heravi, M. M., et al. (2020). Recent Green and Sustainable Pd-Catalyzed Aminations.
  • Wagaw, S., & Buchwald, S. L. (1996). The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. The Journal of Organic Chemistry, 61(21), 7240–7241.
  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2026, January 23). Methyl- and Methoxy-substituted 2-(Pyridin-2-yl)-4-(4-aminophenyl)quinazolines: Synthesis and Photophysical Properties. Retrieved February 15, 2026, from [Link]

  • Nolan, S. P. (Ed.). (2017).
  • Thomas, S., et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations.
  • Campeau, L.-C., et al. (2005). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society, 127(20), 7296–7297.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. Retrieved February 15, 2026, from [Link]

  • Academia.edu. (n.d.). An efficient and simple methodology for the synthesis of 2-amino-4-(N-alkyl/arylamino)-6-chloropyrimidines. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2025, August 10). The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. Retrieved February 15, 2026, from [Link]

  • EPO. (2013, November 6). Novel synthesis of substituted 4-amino-pyrimidines.
  • PubMed. (2024, December 4). Iron-Catalyzed Cross-Electrophile Coupling for the Formation of All-Carbon Quaternary Centers. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved February 15, 2026, from [Link]

  • Al-Zoubi, W., et al. (2021). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Advances, 11(23), 13865–13891.

Sources

Application

Scale-up synthesis of 6-Methoxy-4-methylpyridin-2-amine for preclinical studies

An Application Note and Protocol for the Scale-Up Synthesis of 6-Methoxy-4-methylpyridin-2-amine for Preclinical Studies Abstract This document provides a comprehensive guide for the multi-gram scale-up synthesis of 6-Me...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Scale-Up Synthesis of 6-Methoxy-4-methylpyridin-2-amine for Preclinical Studies

Abstract

This document provides a comprehensive guide for the multi-gram scale-up synthesis of 6-Methoxy-4-methylpyridin-2-amine, a key building block in the development of various pharmacologically active agents. The synthetic strategy is designed for robustness, scalability, and efficiency, proceeding via a two-step sequence from the commercially available 2,6-dichloro-4-methylpyridine. The protocol details a selective nucleophilic aromatic substitution (SNAr) for methoxylation, followed by a high-pressure amination to yield the target compound. This guide emphasizes the rationale behind procedural choices, critical process parameters, safety considerations, and analytical validation, tailored for researchers in process chemistry and drug development.

Introduction: The Significance of 6-Methoxy-4-methylpyridin-2-amine

Substituted 2-aminopyridines are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents due to their ability to engage in a wide array of biological interactions.[1] 6-Methoxy-4-methylpyridin-2-amine, in particular, serves as a crucial intermediate for compounds entering preclinical evaluation, including inhibitors of inducible nitric oxide synthase (iNOS) and other kinase targets.[2] The provision of a reliable and scalable synthetic route is paramount to support the material demands of toxicology studies, formulation development, and early-stage clinical trials. This application note addresses this need by presenting a validated, scalable protocol designed for implementation in a process chemistry or kilo-lab environment.

Retrosynthetic Analysis and Strategy

The selected synthetic route is predicated on a nucleophilic aromatic substitution (SNAr) strategy, which is well-suited for electron-deficient heterocyclic systems like pyridine.[3] The pyridine ring's nitrogen atom withdraws electron density, making the C-2 and C-4 positions particularly susceptible to nucleophilic attack.[4][5] This inherent reactivity allows for a sequential and regioselective displacement of halides.

Our strategy commences with the cost-effective starting material, 2,6-dichloro-4-methylpyridine. The two-step synthesis involves:

  • Selective Monomethoxylation: A regioselective SNAr reaction with sodium methoxide displaces one of the chloro substituents to form the key intermediate, 2-chloro-6-methoxy-4-methylpyridine.

  • Amination: A subsequent SNAr reaction with ammonia displaces the remaining chloro group to furnish the final product, 6-Methoxy-4-methylpyridin-2-amine.

This approach is advantageous for scale-up due to the high-yielding nature of SNAr reactions on activated pyridines, the availability of inexpensive reagents, and straightforward purification procedures.

Synthetic_Workflow start 2,6-Dichloro-4-methylpyridine intermediate 2-Chloro-6-methoxy-4-methylpyridine start->intermediate 1. NaOMe, MeOH Reflux final 6-Methoxy-4-methylpyridin-2-amine intermediate->final 2. NH3 (aq), 1,4-Dioxane Pressure Vessel, 150 °C

Caption: Overall synthetic workflow for 6-Methoxy-4-methylpyridin-2-amine.

Materials and Equipment

Reagent and Solvent Data
Reagent/SolventCAS NumberMolecular FormulaMW ( g/mol )Role
2,6-Dichloro-4-methylpyridine4214-74-8C₆H₅Cl₂N162.02Starting Material
Sodium Methoxide124-41-4CH₃NaO54.02Nucleophile (Step 1)
Methanol (Anhydrous)67-56-1CH₄O32.04Solvent (Step 1)
Ammonium Hydroxide (28-30%)1336-21-6NH₄OH35.05Nucleophile (Step 2)
1,4-Dioxane123-91-1C₄H₈O₂88.11Solvent (Step 2)
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Extraction Solvent
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11Extraction Solvent
Sodium Sulfate (Anhydrous)7757-82-6Na₂SO₄142.04Drying Agent
Hydrochloric Acid (conc.)7647-01-0HCl36.46pH Adjustment
Sodium Bicarbonate144-55-8NaHCO₃84.01Neutralizing Agent
Recommended Equipment
  • Multi-neck round-bottom flasks (1 L to 5 L capacity) or a jacketed glass reactor.

  • Mechanical overhead stirrer with a PTFE paddle.

  • Temperature probe and controller.

  • Reflux condenser and inert gas (N₂/Ar) inlet.

  • Stainless steel high-pressure reactor (e.g., Parr Instruments) with pressure gauge and temperature control.

  • Large separatory funnels (2 L to 5 L).

  • Rotary evaporator with a suitable vacuum pump.

  • Filtration apparatus (Büchner funnel).

  • Analytical balance.

  • Standard laboratory glassware.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Chloro-6-methoxy-4-methylpyridine

Rationale: This step utilizes sodium methoxide to displace a single chloride from the starting material. Methanol serves as both the solvent and the source of the methoxide upon reaction with a strong base, though using pre-formed sodium methoxide offers better control and stoichiometry. The reaction is run at reflux to ensure a reasonable reaction rate.

Procedure:

  • Reactor Setup: Equip a 2 L, three-necked round-bottom flask with a mechanical stirrer, reflux condenser, temperature probe, and a nitrogen inlet.

  • Reagent Charging: Charge the flask with anhydrous methanol (810 mL). Under a nitrogen atmosphere, carefully add sodium methoxide (32.4 g, 0.60 mol, 1.2 equiv) portion-wise. Stir until all the solid has dissolved. Note: The dissolution is exothermic.

  • Substrate Addition: Once the solution has returned to ambient temperature, add 2,6-dichloro-4-methylpyridine (81.0 g, 0.50 mol, 1.0 equiv).

  • Reaction: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 12-16 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:EtOAc eluent system until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully remove the methanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add deionized water (500 mL) and ethyl acetate (500 mL).

    • Stir vigorously for 10 minutes, then transfer the mixture to a separatory funnel.

    • Separate the layers and extract the aqueous phase with additional ethyl acetate (2 x 250 mL).

    • Combine the organic layers, wash with brine (200 mL), and dry over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate in vacuo to yield the product as a solid or oil. The crude product is often of sufficient purity for the next step. If required, purification can be achieved by flash chromatography.

    • Expected Yield: 85-95%.

    • Analytical Data: ¹H NMR (400 MHz, CDCl₃) δ 6.81 (s, 1H), 6.69 (s, 1H), 3.95 (s, 3H), 2.35 (s, 3H).

Step 2: Scale-up Synthesis of 6-Methoxy-4-methylpyridin-2-amine

Rationale: The final amination step requires forcing conditions to displace the less reactive chloro group with ammonia. A high-pressure, high-temperature reaction in a sealed vessel is necessary to achieve a good conversion rate.[6][7] 1,4-Dioxane is chosen as a co-solvent to improve the solubility of the organic substrate in the aqueous ammonia.

SNAr_Mechanism sub Intermediate meisenheimer Meisenheimer Complex (stabilized by resonance) sub->meisenheimer Nucleophilic Attack nuc NH₃ product Product meisenheimer->product Loss of Leaving Group (Aromaticity Restored) leaving_group Cl⁻

Sources

Method

Derivatization of the amino group of 6-Methoxy-4-methylpyridin-2-amine

Abstract This application note details the strategic derivatization of 6-Methoxy-4-methylpyridin-2-amine (CAS 164595-32-2) . Unlike simple anilines, this scaffold presents a unique challenge due to its ambident nucleophi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic derivatization of 6-Methoxy-4-methylpyridin-2-amine (CAS 164595-32-2) . Unlike simple anilines, this scaffold presents a unique challenge due to its ambident nucleophilicity . The pyridine ring nitrogen (


) is thermodynamically more basic than the exocyclic amino group (

), yet the

is the desired site for medicinal chemistry applications (e.g., kinase inhibitor synthesis). This guide provides optimized protocols for Acylation , Palladium-Catalyzed Arylation (Buchwald-Hartwig) , and Sulfonylation , specifically tailored to leverage the electronic donation of the 6-methoxy group while mitigating regioselectivity issues.

Introduction: The Ambident Nucleophile Challenge

The core challenge in derivatizing 2-aminopyridines is the competition between the endocyclic nitrogen (


) and the exocyclic amine (

).
  • Electronic Context: The 6-methoxy group is a strong

    
    -donor (+M effect), which significantly increases the electron density of the pyridine ring compared to unsubstituted 2-aminopyridine. This makes the ring nitrogen (
    
    
    
    ) more basic (pKa
    
    
    4.6–5.0 for the conjugate acid) and prone to initial electrophilic attack.
  • Steric Context: The 4-methyl group is remote and exerts minimal steric influence. However, the 6-methoxy group is ortho to the ring nitrogen. While it increases basicity, it also creates a steric pocket that can either hinder bulky electrophiles or stabilize intermediates via intramolecular hydrogen bonding.

Key Mechanistic Insight: Most acylations of 2-aminopyridines proceed via a Kinetic vs. Thermodynamic pathway. The electrophile often attacks


 first to form an unstable imino-pyridinium intermediate, which must then rearrange to the neutral 

-substituted product.

Strategic Decision Matrix

Derivatization TypePrimary ChallengeStrategic Solution
Amide Coupling Formation of

-acyl intermediate (trapped product).
Use thermodynamic conditions (Heat/Base) to force rearrangement to

.
Pd-Catalyzed Arylation Catalyst poisoning by the pyridine nitrogen.Use bulky biaryl phosphine ligands (e.g., BrettPhos, XPhos) and strong bases.
Sulfonylation Bis-sulfonylation and poor nucleophilicity.Stoichiometric control and activation with DMAP; hydrolysis of bis-products.

Pathway Visualization

The following diagram illustrates the critical regioselectivity pathways during acylation.

ReactionPathway Start 6-Methoxy-4-methyl pyridin-2-amine Kinetic N-Ring Acylated (Kinetic Intermediate) Unstable Cation Start->Kinetic Fast Attack (Kinetic Control) Thermodynamic N-Exocyclic Acylated (Thermodynamic Product) Desired Amide Start->Thermodynamic Slow Direct Attack Electrophile Electrophile (E+) (e.g., Acid Chloride) Kinetic->Thermodynamic Rearrangement (Heat / Base) Bis Bis-Acylated Side Product Thermodynamic->Bis Excess E+

Figure 1: The kinetic preference for Ring-N attack requires a rearrangement step to secure the desired Exocyclic-N product.

Experimental Protocols

Protocol A: Amide Formation (Acylation)

Target: Synthesis of N-(6-methoxy-4-methylpyridin-2-yl)amides.

Rationale: Standard coupling reagents (EDC/HOBt) are often too slow for this aniline-like amine. Acid chlorides are preferred but risk forming the


-acylated salt. We utilize a Base-Mediated Rearrangement  protocol.

Reagents:

  • Substrate: 6-Methoxy-4-methylpyridin-2-amine (1.0 equiv)

  • Acid Chloride (1.1 equiv)

  • Base: Pyridine (Solvent/Base) or Triethylamine (3.0 equiv) in DCM

  • Solvent: Dichloromethane (DCM) or Toluene (for high temp)

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of the amine in anhydrous DCM (5 mL). Add 3.0 mmol of Triethylamine (TEA).

  • Addition: Cool to 0°C. Add 1.1 mmol of the acid chloride dropwise.

    • Observation: A precipitate often forms immediately. This is likely the

      
      -acylated pyridinium salt (Kinetic product).
      
  • Rearrangement:

    • Method A (Room Temp): Stir at RT for 4–16 hours. Monitor by TLC.[1] If the spot corresponds to the polar salt, the reaction is incomplete.

    • Method B (Thermal Force - Recommended): If conversion is slow, switch solvent to Toluene and reflux for 2 hours. The thermal energy overcomes the activation barrier for the

      
       migration.
      
  • Hydrolysis (Crucial): Quench with saturated

    
    . If bis-acylation is observed (two acyl groups on 
    
    
    
    ), treat the crude mixture with NaOH/MeOH at RT for 30 mins to cleave the more labile second acyl group.
  • Purification: Silica gel chromatography (0-5% MeOH in DCM).

Validation:

  • 1H NMR: The amide -NH proton typically appears at

    
     8.5–10.0 ppm (broad singlet).
    
  • Regio-check: If acylation occurred on the Ring N (

    
    ), the ring protons (H3, H5) will shift significantly downfield (
    
    
    
    ppm) due to the cationic nature of the ring.
Protocol B: Buchwald-Hartwig Amination (N-Arylation)

Target: Synthesis of N-aryl-6-methoxy-4-methylpyridin-2-amines.

Rationale: The 2-aminopyridine motif is a known poison for Pd catalysts due to chelation. We employ BrettPhos or XPhos , which are bulky, electron-rich ligands that prevent the formation of stable, unreactive Pd-pyridine complexes.

Reagents:

  • Substrate: 6-Methoxy-4-methylpyridin-2-amine (1.0 equiv)

  • Aryl Halide: Aryl bromide or iodide (1.0 equiv)

  • Catalyst:

    
     (2 mol%) or 
    
    
    
  • Ligand: BrettPhos or XPhos (4-6 mol%)

  • Base:

    
     (2.0 equiv) or NaOtBu (1.4 equiv)
    
  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step:

  • Degassing: In a reaction vial, combine the amine, aryl halide, base, and ligand. Seal and purge with Argon/Nitrogen for 5 minutes.

  • Catalyst Addition: Add the Pd source rapidly against a counter-flow of inert gas.

  • Reaction: Add degassed 1,4-Dioxane. Heat to 100°C for 12 hours.

    • Note: The 6-methoxy group aids this reaction by making the amine more nucleophilic than electron-deficient pyridines.

  • Workup: Filter through a celite pad. Wash with EtOAc. Concentrate and purify via flash chromatography.

Protocol C: Sulfonylation

Target: Synthesis of Sulfonamides.[1][2]

Rationale: Sulfonyl chlorides are highly reactive. The risk here is the formation of the bis-sulfonamide (


).

Step-by-Step:

  • Dissolve amine (1.0 equiv) in Pyridine (0.5 M concentration).

  • Add Sulfonyl Chloride (1.2 equiv) at 0°C.

  • Stir at RT for 12 hours.

  • Bis-Sulfonamide Cleavage: If LC-MS shows [M+H]+ corresponding to bis-substitution:

    • Add 2M NaOH (aq) and MeOH (1:1 ratio) to the reaction mixture.

    • Stir at 50°C for 1 hour. This selectively hydrolyzes one sulfonyl group, returning the desired mono-sulfonamide.

  • Acidification: Carefully acidify with 1M HCl to pH 5 to precipitate the product or extract with EtOAc.

Analytical Data Summary

FeatureUnreacted Amine

-Acylated (Desired)

-Acylated (Undesired Salt)
1H NMR (NH) Broad s, ~4.5-5.5 ppm (2H)Broad s, ~8.5-10.0 ppm (1H)Not observed or extremely downfield
Ring Protons (H3/H5) StandardSlight shift (< 0.2 ppm)Significant downfield shift (> 0.5 ppm)
Solubility Moderate in organic solventsGood in DCM/EtOAcPoor in organics; water soluble

References

  • Regioselectivity in Aminopyridine Acylation

    • Title: "The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation"[3]

    • Source:J. Org.[4][5][6] Chem. 2007, 72, 9, 3606–3607.[3]

    • URL:[Link]

  • Buchwald-Hartwig Conditions for Pyridines

    • Title: "Buchwald-Hartwig Amin
    • Source: ACS Green Chemistry Institute
    • URL:[Link]

  • Reactivity of 2-Amino-6-methylpyridine (Analogous Reactivity)

    • Title: "Nucleophilicities and Carbon Basicities of Pyridines"
    • Source:Chem. Eur. J.[4] 2007, 13, 336-345.

    • URL:[Link]

  • Sulfonylation Protocols

    • Title: "Ruthenium-Catalyzed Remote C–H Sulfonyl
    • Source:Org.[4][6] Lett. 2017, 19, 21, 5968–5971.

    • URL:[Link][7]

Sources

Application

Strategic Functionalization of 6-Methoxy-4-methylpyridin-2-amine: A Guide to Regioselective Modification

Topic: Strategic Functionalization of the Pyridine Ring of 6-Methoxy-4-methylpyridin-2-amine Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Sci...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Functionalization of the Pyridine Ring of 6-Methoxy-4-methylpyridin-2-amine Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

Abstract

This application note details the regioselective functionalization of 6-Methoxy-4-methylpyridin-2-amine (MMPA) , a privileged scaffold in kinase inhibitor discovery.[1][2] Due to the synergistic electron-donating effects of the 2-amino and 6-methoxy groups, this molecule exhibits high reactivity toward electrophilic aromatic substitution (EAS), presenting challenges in controlling mono- vs. di-functionalization.[1][2] This guide provides optimized protocols for C5-selective halogenation , Pd-catalyzed N-arylation , and C2-diazotization , supported by mechanistic insights and self-validating workflows.[2]

Electronic Landscape & Reactivity Profile[1]

To successfully modify MMPA, one must first understand its electronic "push-pull" dynamics.[2] The pyridine ring is electron-deficient by nature, but MMPA is heavily deactivated regarding nucleophilic attack and highly activated for electrophilic attack due to two strong electron-donating groups (EDGs).[2]

  • Position 2 (

    
    ):  Strong EDG.[2] Directs ortho (C3) and para (C5).[2]
    
  • Position 6 (

    
    ):  Strong EDG.[2] Directs ortho (C5) and para (C3).[2]
    
  • Position 4 (

    
    ):  Weak EDG.[2] Steric blocker.[2]
    

The Regioselectivity Conflict: Both the amine and methoxy groups electronically activate positions C3 and C5 .[2] However, C5 is the kinetic product for Electrophilic Aromatic Substitution (EAS) because it is less sterically hindered than C3 (which is flanked by the amine and the methyl group) and benefits from the cooperative para-directing effect of the amine (the strongest director) and ortho-directing effect of the methoxy.[2]

Reactivity Map (Graphviz)[2]

ReactivityMap cluster_legend Reactivity Logic MMPA 6-Methoxy-4-methylpyridin-2-amine (MMPA) C5 C5 Position (Primary EAS Site) MMPA->C5 Halogenation (NBS) (Kinetic Control) C3 C3 Position (Sterically Hindered) MMPA->C3 Difficult to access selectively N_exo Exocyclic Nitrogen (Nucleophilic) MMPA->N_exo Buchwald-Hartwig (Pd-Catalysis) C2 C2 Position (Sandmeyer Target) MMPA->C2 Diazotization (tBuONO/CuBr2) Text C5 is activated by: 1. Para-NH2 (Strong) 2. Ortho-OMe (Strong)

Figure 1: Reactivity map illustrating the primary vectors for functionalization.[2] C5 is the thermodynamic and kinetic preference for electrophilic substitution.

Protocol A: Regioselective C5-Bromination[1][2]

Objective: Synthesize 5-bromo-6-methoxy-4-methylpyridin-2-amine. Challenge: Preventing over-bromination at C3 (formation of 3,5-dibromo species).

The Solution: HFIP-Mediated Halogenation

Standard solvents (MeCN, DMF) often lead to mixtures.[2] Using 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) as a solvent is the gold standard for this transformation.[2] HFIP activates the N-bromosuccinimide (NBS) via hydrogen bonding while simultaneously H-bonding to the pyridine nitrogen, reducing its basicity and preventing side reactions [1].[2]

Experimental Protocol
  • Preparation:

    • Charge a 50 mL round-bottom flask with MMPA (1.0 equiv, 2.0 mmol, 276 mg).[2]

    • Add HFIP (1,1,1,3,3,3-Hexafluoroisopropanol) (4.0 mL, 0.5 M).[2] Note: HFIP is volatile and corrosive; use in a fume hood.

    • Cool the solution to 0 °C in an ice bath.

  • Reaction:

    • Add N-Bromosuccinimide (NBS) (1.05 equiv, 2.1 mmol, 374 mg) portion-wise over 15 minutes. Critical: Rapid addition causes localized high concentration, promoting di-bromination.[2]

    • Allow the mixture to warm to room temperature (25 °C) and stir for 2 hours.

  • Monitoring:

    • Check via TLC (30% EtOAc in Hexanes) or LC-MS.[2] The product (mono-bromo) is less polar than the starting material.[2]

    • Target Mass: [M+H]+ = 217/219 (Br pattern).[2]

  • Workup:

    • Quench with saturated aqueous Na2S2O3 (5 mL) to destroy excess bromine.[2]

    • Dilute with EtOAc (20 mL) and neutralize with saturated NaHCO3 .

    • Wash the organic layer with water (2x) and brine (1x).[2] Dry over Na2SO4.[2]

  • Purification:

    • Concentrate in vacuo.[2]

    • Purify via flash column chromatography (SiO2, Gradient: 0-20% EtOAc/Hexanes).[2]

    • Expected Yield: 85-92% as a white/off-white solid.[1][2]

Troubleshooting:

  • Issue: 3,5-Dibromo product observed (>5%).[2]

  • Fix: Lower temperature to -10 °C and reduce NBS to 0.95 equiv. Recrystallize from EtOH to remove the di-bromo impurity.[2]

Protocol B: N-Arylation (Buchwald-Hartwig Coupling)[1][2]

Objective: Coupling the exocyclic amine with an aryl halide (


).
Challenge:  2-Aminopyridines are notoriously difficult substrates for Pd-coupling due to the potential for the pyridine nitrogen to chelate the catalyst, poisoning the reaction.[2]
The Solution: BrettPhos/Pd(OAc)2 System

The BrettPhos ligand is bulky and electron-rich, specifically designed to prevent catalyst deactivation by the pyridine nitrogen and facilitate reductive elimination of the electron-rich amine product [2].[2]

Experimental Protocol
  • Setup (Glovebox or Schlenk Line):

    • In a dry vial, combine:

      • MMPA (1.0 equiv).[2]

      • Aryl Bromide (1.2 equiv).[2][3]

      • Pd(OAc)2 (2 mol%).[2]

      • BrettPhos (4 mol%) (Ligand:Pd ratio 2:1).[2]

      • Base: Cs2CO3 (2.0 equiv) or LiHMDS (2.5 equiv) for sensitive substrates.[2]

  • Solvent & Conditions:

    • Add anhydrous 1,4-Dioxane or t-Amyl Alcohol (0.2 M concentration).[2]

    • Degas with

      
       or Ar for 5 minutes.
      
    • Seal and heat to 100 °C for 12–16 hours.

  • Workup:

    • Cool to room temperature.[2][4] Filter through a pad of Celite (eluting with EtOAc).[2]

    • Concentrate the filtrate.[2][5]

  • Purification:

    • Flash chromatography (DCM/MeOH gradients are often required due to increased polarity).[2]

Workflow Diagram (Graphviz)

BuchwaldWorkflow cluster_note Critical Parameter Start Start: MMPA + Ar-Br Catalyst Cat: Pd(OAc)2 Ligand: BrettPhos Start->Catalyst Base Base: Cs2CO3 (Weak) LiHMDS (Strong) Catalyst->Base Note Use BrettPhos to prevent pyridine N-chelation. Catalyst->Note Heat 100°C, 12h Solvent: Dioxane Base->Heat Product N-Arylated Product Heat->Product

Figure 2: Optimized workflow for Buchwald-Hartwig amination of 2-aminopyridines.

Protocol C: Sandmeyer-Type Transformation (C2-Halogenation)

Objective: Convert the C2-amine to a C2-bromide (to enable reverse Suzuki couplings or


).
Mechanism:  Diazotization followed by radical substitution.[2]
Experimental Protocol
  • Reaction Setup:

    • Dissolve MMPA (1.0 equiv) in anhydrous Acetonitrile (MeCN) .

    • Add CuBr2 (1.5 equiv).[2]

    • Cool to 0 °C .

  • Diazotization:

    • Add tert-Butyl Nitrite (tBuONO) (1.5 equiv) dropwise.[2]

    • Observation: Gas evolution (

      
      ) will occur.[2] The solution typically turns dark green/brown.[2]
      
  • Completion:

    • Stir at 0 °C for 1 hour, then warm to 60 °C for 2 hours to ensure complete displacement.

  • Workup:

    • Quench with 10% aqueous ammonia (to complex copper).[2]

    • Extract with EtOAc.[2]

    • Product: 2-Bromo-6-methoxy-4-methylpyridine.[1][2]

Summary of Reaction Conditions

TransformationReagent SystemSolventTempKey Insight
C5-Bromination NBS (1.05 eq)HFIP0 °CHFIP ensures high regioselectivity for C5 over C3 [1].[1][2]
N-Arylation Pd(OAc)2 / BrettPhosDioxane100 °CBulky ligand prevents catalyst poisoning by pyridine N [2].[1][2]
C2-Bromination tBuONO / CuBr2MeCN0→60 °CNon-aqueous Sandmeyer avoids hydrolysis to pyridone.[1][2]
C2-Chlorination tBuONO / CuCl2MeCN0→60 °CAnalogous to bromination; generates useful electrophile.[1][2]

References

  • Regioselective Halogenation in HFIP: Tang, R.-J., Milcent, T., & Crousse, B. (2018).[2][6] Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. The Journal of Organic Chemistry, 83(2), 930–938.[2][6] [2]

  • Buchwald-Hartwig on Aminopyridines: Maiti, D., Fors, B. P., & Buchwald, S. L. (2009).[2] Labeling of 2-Aminopyridines via Pd-Catalyzed Amination.[1][2] Chemical Science, 1(1).[2]

  • General Pyridine Reactivity: Joule, J. A., & Mills, K. (2010).[2] Heterocyclic Chemistry. Wiley-Blackwell.[1][2] (Standard Reference Text).

Note: All protocols involve hazardous chemicals.[1][2] Consult local EHS guidelines and SDS before proceeding.

Sources

Method

Application Notes &amp; Protocols: Strategic Use of 6-Methoxy-4-methylpyridin-2-amine in Parallel Synthesis for Accelerated Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Privileged Scaffold in Modern Medicinal Chemistry In the landscape of contemporary drug...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Privileged Scaffold in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the efficient exploration of chemical space is paramount. Parallel synthesis stands out as a cornerstone strategy, enabling the rapid generation of vast libraries of molecules for high-throughput screening. Within this paradigm, the selection of versatile and strategically functionalized building blocks is a critical determinant of success. 6-Methoxy-4-methylpyridin-2-amine emerges as a highly valuable scaffold, offering a unique combination of structural features that make it an ideal candidate for the construction of diverse chemical libraries.

The 2-aminopyridine motif is a well-established "privileged structure" in medicinal chemistry, frequently appearing in a wide range of biologically active compounds.[1] The strategic placement of a methoxy group at the 6-position and a methyl group at the 4-position of the pyridine ring provides several advantages. The methoxy group can act as a hydrogen bond acceptor and influences the electronic properties of the ring, while the methyl group provides a point of steric definition and can impact metabolic stability. The primary amine at the 2-position serves as a versatile handle for a multitude of chemical transformations, making it the focal point for diversification in a parallel synthesis workflow.

This comprehensive guide provides detailed application notes and robust protocols for the effective utilization of 6-Methoxy-4-methylpyridin-2-amine in the parallel synthesis of compound libraries. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative scientific literature.

Chemical Properties and Reactivity Profile

6-Methoxy-4-methylpyridin-2-amine is a crystalline solid with the following key properties:

PropertyValue
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol
Appearance Off-white to pale yellow crystalline powder
Solubility Soluble in methanol, ethanol, DMSO, and DMF

The reactivity of 6-Methoxy-4-methylpyridin-2-amine is dominated by the nucleophilic character of the exocyclic amino group. This primary amine readily participates in a variety of bond-forming reactions, making it an excellent point for library diversification.

Core Reactions for Library Generation

The true power of 6-Methoxy-4-methylpyridin-2-amine in parallel synthesis is realized through its application in a suite of robust and high-yielding chemical reactions. Below are detailed protocols for three of the most common and impactful transformations used in library synthesis.

Amide Coupling: The Workhorse of Medicinal Chemistry

The formation of an amide bond is arguably the most frequently employed reaction in medicinal chemistry. The following protocol details a reliable method for the parallel synthesis of an amide library from 6-Methoxy-4-methylpyridin-2-amine and a diverse set of carboxylic acids.

This protocol utilizes the widely adopted 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) coupling system, known for its efficiency and suppression of side reactions.[2]

Workflow Diagram:

G cluster_0 Reagent Preparation cluster_1 Reaction Setup (96-Well Plate) cluster_2 Work-up and Purification Stock_Solutions Prepare stock solutions of: - 6-Methoxy-4-methylpyridin-2-amine in DMF - Carboxylic Acids in DMF - EDC/HOBt in DMF - DIPEA in DMF Dispense_Amine Dispense Amine Solution Stock_Solutions->Dispense_Amine Dispense_Acid Dispense Carboxylic Acid Solution Dispense_Amine->Dispense_Acid Dispense_Coupling Dispense EDC/HOBt Solution Dispense_Acid->Dispense_Coupling Dispense_Base Dispense DIPEA Solution Dispense_Coupling->Dispense_Base Reaction Incubate at RT with shaking Dispense_Base->Reaction Quench Quench with water Reaction->Quench Extraction Liquid-Liquid Extraction (e.g., EtOAc) Quench->Extraction Evaporation Evaporate solvent Extraction->Evaporation Purification Purify via automated flash chromatography or preparative HPLC Evaporation->Purification G Start 6-Methoxy-4-methylpyridin-2-amine Diazotization Diazotization (NaNO₂, HBr, 0 °C) Start->Diazotization Bromination Bromination (CuBr, HBr) Diazotization->Bromination Intermediate 2-Bromo-6-methoxy-4-methylpyridine Bromination->Intermediate Suzuki_Coupling Parallel Suzuki Coupling (Aryl Boronic Acids, Pd Catalyst, Base) Intermediate->Suzuki_Coupling Library Diverse Library of 2-Aryl Pyridines Suzuki_Coupling->Library

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 6-Methoxy-4-methylpyridin-2-amine and its Derivatives

Welcome to the technical support center for the purification of 6-Methoxy-4-methylpyridin-2-amine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide exp...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 6-Methoxy-4-methylpyridin-2-amine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common purification challenges. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your purification strategies effectively.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 6-Methoxy-4-methylpyridin-2-amine and related compounds.

Issue 1: My primary purification by column chromatography is yielding broad, tailing peaks for my aminopyridine derivative.

Answer:

Peak tailing is a frequent challenge when purifying basic compounds like aminopyridines on standard silica gel.[1] This phenomenon is primarily caused by the interaction of the basic nitrogen atom in the pyridine ring with acidic silanol groups (Si-OH) on the surface of the silica stationary phase.[1] These strong interactions lead to a secondary retention mechanism, causing the analyte to elute slowly and resulting in a broadened, asymmetrical peak.

To mitigate this, you can employ several strategies:

  • Mobile Phase Modification: The most common and effective approach is to add a small amount of a basic modifier to your mobile phase. This "competing base" will preferentially interact with the acidic silanol sites, effectively masking them from your aminopyridine derivative.

    • Triethylamine (TEA): Adding 0.1-1% (v/v) of TEA to your eluent is a standard practice. The lone pair on the nitrogen of TEA readily interacts with the silanol groups, allowing your target compound to travel through the column with minimal unwanted interaction.

    • Ammonia in Methanol: For more polar aminopyridines, a solution of 7N ammonia in methanol can be used as a component of the mobile phase, often in a dichloromethane/methanol solvent system.

  • Choice of Stationary Phase: If mobile phase modification is insufficient or incompatible with your downstream applications (e.g., mass spectrometry), consider alternative stationary phases:

    • Deactivated Silica: Use silica gel that has been end-capped to reduce the number of free silanol groups.

    • Alumina (basic or neutral): Alumina is a more basic stationary phase than silica and can be an excellent alternative for the purification of basic compounds.

    • Reverse-Phase Chromatography: For some derivatives, reverse-phase chromatography on a C18 column can provide excellent separation, especially when dealing with impurities of different polarities.[2]

Experimental Protocol: Reducing Peak Tailing in Column Chromatography

  • Prepare the Mobile Phase: To a 1 L solution of your chosen eluent (e.g., 95:5 dichloromethane:methanol), add 5 mL of triethylamine (0.5% v/v).

  • Prepare the Slurry: Use this modified mobile phase to prepare the silica gel slurry for packing your column.

  • Equilibrate the Column: Before loading your sample, flush the packed column with at least 3-5 column volumes of the modified mobile phase to ensure the stationary phase is fully equilibrated with the competing base.

  • Load and Elute: Dissolve your crude sample in a minimal amount of the modified mobile phase (or a compatible solvent) and load it onto the column. Elute with the modified mobile phase, collecting fractions as usual.

  • Monitor Fractions: Analyze the collected fractions by thin-layer chromatography (TLC) to identify those containing your purified product.

Issue 2: I'm experiencing low recovery of my aminopyridine derivative after purification.

Answer:

Low recovery can be attributed to several factors, including irreversible adsorption onto the stationary phase, degradation of the compound, or physical loss during workup.

  • Irreversible Adsorption: The same strong interactions with acidic silica gel that cause peak tailing can, in some cases, lead to irreversible binding of your compound to the column.[1] The strategies mentioned above (mobile phase modification, alternative stationary phases) will also help to improve recovery in this case.

  • Compound Instability: Aminopyridines can be sensitive to acidic conditions. Prolonged exposure to silica gel can lead to degradation.[1] If you suspect your compound is degrading on the column, it is crucial to minimize the contact time.

    • Use a shorter, wider column: This will reduce the time your compound spends on the stationary phase.

    • Work quickly: Do not leave your compound on the column for extended periods.

  • Post-Column Workup: Losses can occur during the removal of solvent from the collected fractions. Aminopyridines, especially those with lower molecular weights, can be somewhat volatile.

    • Avoid excessive heat: When using a rotary evaporator, use a water bath temperature that is appropriate for the boiling point of your eluent and apply vacuum gradually.

    • Co-evaporation with a less volatile solvent: If your compound is particularly volatile, adding a small amount of a higher-boiling point solvent (like toluene) before the final stages of evaporation can help prevent loss.

Issue 3: How can I effectively remove unreacted starting materials or other basic impurities?

Answer:

Acid-base extraction is a powerful and often underutilized technique for separating basic compounds like 6-Methoxy-4-methylpyridin-2-amine from neutral or acidic impurities.[3][4][5][6][7] This method leverages the ability to change the solubility of the aminopyridine by protonating it to form a water-soluble salt.

Experimental Protocol: Purification by Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1 M HCl). The basic aminopyridine will react with the acid to form its corresponding ammonium salt, which will be drawn into the aqueous layer. Neutral and acidic impurities will remain in the organic layer.

  • Separation: Separate the aqueous layer containing your protonated product.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or a saturated solution of sodium bicarbonate) until the solution is basic (confirm with pH paper). This will deprotonate the ammonium salt, regenerating the free amine, which will often precipitate out of the aqueous solution or can be extracted.

  • Back-Extraction: Extract the now-basic aqueous solution with fresh organic solvent (e.g., DCM) to recover your purified aminopyridine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Diagram: Acid-Base Extraction Workflow

AcidBaseExtraction start Crude Product in Organic Solvent sep_funnel1 Separatory Funnel: Add 1M HCl (aq) start->sep_funnel1 organic_layer1 Organic Layer: Neutral/Acidic Impurities sep_funnel1->organic_layer1 Separate aqueous_layer1 Aqueous Layer: Protonated Aminopyridine (Water Soluble) sep_funnel1->aqueous_layer1 Separate sep_funnel2 Separatory Funnel: Add 1M NaOH (aq) aqueous_layer1->sep_funnel2 Basify aqueous_layer2 Aqueous Layer: Salts sep_funnel2->aqueous_layer2 Separate organic_layer2 Organic Layer: Purified Aminopyridine sep_funnel2->organic_layer2 Separate & Extract with Organic Solvent final_product Pure Aminopyridine (after drying and evaporation) organic_layer2->final_product

Caption: Workflow for purifying aminopyridines using acid-base extraction.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for recrystallizing 6-Methoxy-4-methylpyridin-2-amine?

A1: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For aminopyridines, which are moderately polar, a good starting point is a binary solvent system.

  • Ethanol/Water: Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Then, allow it to cool slowly.

  • Toluene/Hexane: Toluene can be a good solvent for many organic compounds, and adding hexane as an anti-solvent can induce crystallization.[8]

  • Ethyl Acetate/Hexane: Similar to the toluene/hexane system, this is another common choice for compounds of moderate polarity.

Pro-Tip: If your compound "oils out" instead of forming crystals, it may be due to the solution being too supersaturated or cooling too quickly. Try using a more dilute solution or allowing the flask to cool at room temperature before placing it in an ice bath.[8] Scratching the inside of the flask with a glass rod can also help induce nucleation.[8]

Q2: My aminopyridine derivative seems to be degrading when I try to purify it. What are the common causes and solutions?

A2: Aminopyridines can be susceptible to oxidation and degradation, especially if they have electron-donating groups.

  • Oxidation: The amino group can be oxidized, leading to colored impurities. It is advisable to handle these compounds under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during prolonged heating.

  • Acid Sensitivity: As mentioned earlier, prolonged exposure to acidic conditions, including silica gel, can cause degradation. If you observe new spots on your TLC plate after column chromatography, this might be the cause.[1]

  • Light Sensitivity: Some pyridine derivatives can be light-sensitive. Storing your compound in an amber vial and minimizing exposure to direct light during purification and storage is good practice.

Q3: How can I confirm the purity of my final product?

A3: A combination of analytical techniques should be used to assess the purity of your 6-Methoxy-4-methylpyridin-2-amine derivative.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for determining purity. A single, sharp peak is indicative of a pure compound. Running the sample on different column types (e.g., C18 and Phenyl) can provide additional confidence.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound. The absence of impurity peaks in the NMR spectrum is a strong indicator of high purity.

  • Mass Spectrometry (MS): MS provides the molecular weight of your compound, confirming its identity. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for purity assessment of volatile derivatives.[9]

  • Melting Point: A sharp melting point range is a classic indicator of a pure crystalline solid.

Diagram: Purity Assessment Workflow

PurityAssessment start Purified Compound tlc TLC Analysis (Single Spot?) start->tlc nmr NMR Spectroscopy (¹H, ¹³C) - Structural Confirmation - Absence of Impurity Peaks tlc->nmr Yes Further Purification Further Purification tlc->Further Purification No ms Mass Spectrometry - Molecular Weight Confirmation nmr->ms hplc HPLC Analysis - Quantitative Purity - Single Peak? ms->hplc mp Melting Point (Sharp Range?) hplc->mp final Confirmed Pure Product mp->final Yes mp->Further Purification No

Caption: A logical workflow for confirming the purity of the final product.

Data Summary Table

Purification TechniquePrimary ApplicationKey AdvantagesCommon Challenges & Solutions
Column Chromatography General purification of reaction mixtures.High resolving power, applicable to a wide range of compounds.Challenge: Peak tailing.[1] Solution: Add TEA to eluent or use alumina.
Acid-Base Extraction Removal of neutral/acidic impurities from basic products.[3][5]Fast, inexpensive, and highly effective for specific impurity profiles.Challenge: Emulsion formation. Solution: Add brine to break up the emulsion.
Recrystallization Final purification of solid products.Can yield highly pure crystalline material, cost-effective.Challenge: Oiling out.[8] Solution: Use a more dilute solution, cool slowly.

References

  • Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Benchchem.
  • How to remove unreacted 2-aminopyridine from product. Benchchem.
  • Technical Support Center: Crystallization of 4-Aminopyridine-3-sulfonic Acid Salts. Benchchem.
  • Purification of Pyridine. Chempedia - LookChem.
  • Acid-Base Extraction.
  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate.
  • Separation of 6-Methoxy-N2-methylpyridine-2,3-diamine on Newcrom R1 HPLC column. SIELC Technologies.
  • A Comparative Guide to Purity Assessment of Synthesized Pyridine-2,6-diethanol. Benchchem.
  • Acid-base extraction. Wikipedia.
  • Acid-Base Extraction. Chemistry LibreTexts.
  • Acid base extraction. YouTube.

Sources

Optimization

Technical Support Center: Functionalization of 6-Methoxy-4-methylpyridin-2-amine (MMPA)

[1] Ticket ID: MMPA-FUNC-001 Subject: Troubleshooting Side Reactions & Optimization of Reactivity Status: Open Assigned Specialist: Senior Application Scientist[1] Executive Summary 6-Methoxy-4-methylpyridin-2-amine (MMP...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Ticket ID: MMPA-FUNC-001 Subject: Troubleshooting Side Reactions & Optimization of Reactivity Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

6-Methoxy-4-methylpyridin-2-amine (MMPA) is a densely functionalized "push-pull" pyridine scaffold often used in kinase inhibitor discovery.[1] Its reactivity profile is dominated by three competing factors:

  • Bidentate Chelation: The pyridyl nitrogen (

    
    ) and exocyclic amine (
    
    
    
    ) form a stable 4-membered chelate with transition metals, poisoning catalysts.[1]
  • Electron-Rich Instability: The combined donating effects of

    
    , 
    
    
    
    , and
    
    
    make the ring highly susceptible to oxidative degradation and non-selective electrophilic aromatic substitution (EAS).[1]
  • Acid Lability: The 6-methoxy group is prone to cleavage under Lewis acidic conditions, leading to the thermodynamically stable pyridone tautomer.[1]

This guide provides self-validating protocols to suppress these specific failure modes.

Module 1: Preventing Catalyst Poisoning in Cross-Couplings

User Issue: "My Buchwald-Hartwig coupling yields <10% product. The catalyst turns black immediately."

Root Cause Analysis: MMPA acts as a bidentate ligand.[1] Standard Pd(0)/Phosphine systems are sequestered by the substrate before they can enter the catalytic cycle. The electron-rich nature of the pyridine also makes the oxidative addition step sluggish if the halide partner is electron-rich.

Resolution Protocol: The "Pre-Catalyst" Strategy Do not generate the active species in situ. Use oxidative-addition complexes (Pre-catalysts) to bypass the induction period and prevent chelation.[1]

Optimized Workflow
ParameterRecommendationRationale
Catalyst XPhos Pd G4 or BrettPhos Pd G4 G4 precatalysts release the active

species only upon base activation, preventing substrate chelation during setup.[1]
Ligand BrettPhos (for primary amines) or tBuBrettPhos (for amides)Bulky dialkylbiaryl phosphines sterically discourage the approach of the substrate's

to the Pd center.
Base Cs₂CO₃ or K₃PO₄ (Avoid NaOtBu)Strong alkoxide bases can trigger nucleophilic attack on the pyridine ring or demethylation.
Solvent t-Amyl Alcohol or Dioxane Higher boiling point alcohols promote solubility without coordinating strongly to the metal.[1]
Visual Logic: Catalyst Survival

G cluster_0 Standard Protocol (FAILURE) cluster_1 G4 Pre-catalyst Protocol (SUCCESS) Pd_OAc Pd(OAc)2 + Ligand Dead_Complex Stable (L)Pd(MMPA) Chelate (Catalyst Poisoned) Pd_OAc->Dead_Complex Fast Chelation MMPA_Free MMPA (Substrate) MMPA_Free->Dead_Complex Pd_G4 Pd G4 Pre-catalyst (Stable) Active_Pd L-Pd(0) Active Species Pd_G4->Active_Pd Controlled Release Base_Act Base Activation Base_Act->Pd_G4 Prod_Cycle Catalytic Cycle (Steric Bulk prevents Chelation) Active_Pd->Prod_Cycle Fast Oxidative Addition

Caption: Comparison of catalyst deactivation pathways vs. the G4 pre-catalyst protection strategy.

Module 2: Regioselectivity in Electrophilic Substitution

User Issue: "I tried to halogenate the ring, but I got a mixture of isomers and some over-halogenated sludge."

Root Cause Analysis: The MMPA ring has two open sites: C3 and C5.[1]

  • C3: Ortho to

    
    , Meta to 
    
    
    
    . (Highly Activated)
  • C5: Ortho to

    
    , Meta to 
    
    
    
    . (Activated) Since
    
    
    is a more powerful activator than
    
    
    , C3 is the kinetic product. However, C3 is sterically crowded by the adjacent amine and methyl group.[1]

Resolution Protocol: Directed Halogenation

  • For C3-Halogenation (Kinetic Control):

    • Reagent: N-Bromosuccinimide (NBS) (1.0 eq) in MeCN at 0°C.

    • Why: Low temperature and a non-acidic source of bromine favor the most electron-rich position (C3) despite sterics.[1]

    • Checkpoint: Monitor by NMR.[1] C3-H signal (doublet ~6.0 ppm) should disappear; C5-H (singlet ~6.2 ppm) should remain.[1]

  • For C5-Halogenation (Thermodynamic/Steric Control):

    • Step 1: Protect the amine as a Pivalamide (Pv). This sterically blocks C3 and reduces the activating power of the nitrogen.

    • Step 2: Brominate with NBS.[1]

    • Step 3: Deprotect (Basic hydrolysis).[1]

    • Why: The bulky Pivaloyl group forces the electrophile to C5.

Experimental Workflow: C3-Bromination
  • Dissolve MMPA (1.0 mmol) in anhydrous Acetonitrile (0.1 M).

  • Cool to -10°C (Ice/Salt bath). Critical: Heat promotes bis-bromination.[1]

  • Add NBS (0.98 eq) portion-wise over 15 minutes. Do not use excess.

  • Stir for 30 mins.

  • Quench: Add 10% aqueous

    
    .
    
  • Extraction: EtOAc wash.[1]

  • Data Validation:

    • Product should show one aromatic proton singlet in

      
       NMR.
      
    • If two signals appear, regioselectivity failed.[1]

Module 3: Preventing Methoxy Cleavage (Demethylation)

User Issue: "After an acidic workup, my methoxy group disappeared, and I isolated a polar solid (Pyridone)."

Root Cause Analysis: The 2-methoxy-pyridine motif is an "imino-ether."[1] Under acidic conditions (especially with Lewis acids like


, 

, or hot HBr), the oxygen is protonated/complexed, and nucleophilic attack by the halide ion occurs at the methyl group, cleaving it to form the pyridone.

Resolution Protocol: Acid-Free Workflows

Reagent ClassSafe for MMPA?Alternative
Lewis Acids NO (

,

)
Use transition metal catalysis or thermal cyclizations.[1]
Strong Mineral Acids Caution (HBr, HI)Use TFA or HCl in Dioxane (anhydrous) at RT only.[1]
Acylation Reagents NO (Acid Chlorides + Heat)Use Anhydrides or Acid Fluorides with mild base.[1]

Self-Validating Check: If your product becomes insoluble in


 and requires DMSO-d6, and the NMR shows a broad NH signal >10 ppm, you have likely formed the pyridone (demethylation).

Module 4: N-Functionalization (Amide Coupling)

User Issue: "I get bis-acylation (imide formation) or reaction at the ring nitrogen."

Root Cause Analysis: The exocyclic amine is nucleophilic, but the pyridine nitrogen is also basic.

  • Ring N-acylation: Forms a highly reactive N-acyl pyridinium salt, which hydrolyzes back to starting material or decomposes.[1]

  • Bis-acylation: The mono-amide is still acidic enough to be deprotonated by strong bases, leading to a second attack.[1]

Resolution Protocol: The "Soft Base" Approach

Do not use NaH or LiHMDS for simple amide couplings.[1] Use a base that is strong enough to neutralize the HCl generated, but too weak to deprotonate the resulting amide.

Recommended Conditions:

  • Reagent: Acid Chloride (1.1 eq) or Carboxylic Acid + HATU.[1]

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,6-Lutidine.[1]

  • Solvent: DCM or DMF.

  • Temperature: 0°C

    
     RT.
    
Decision Tree: N-Functionalization

N_Func Start Start: MMPA Functionalization Target Target Product? Start->Target Amide Mono-Amide Target->Amide Acylation Carbamate Carbamate (Boc/Cbz) Target->Carbamate Protection Method_A Method A: HATU, DIPEA, DMF (Prevents Bis-acylation) Amide->Method_A Method_B Method B: Boc2O, cat. DMAP, THF (Avoid NaH) Carbamate->Method_B Check Checkpoint: TLC/LCMS Look for M+2 Mass (Bis-product) Method_A->Check Method_B->Check

Caption: Selection logic for N-functionalization to avoid over-reaction.

References

  • Surry, D. S., & Buchwald, S. L. (2008).[1] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

  • Fischer, C., & Koenig, B. (2011).[1] "Palladium-catalyzed cross-coupling reactions of 2-aminopyridines." Beilstein Journal of Organic Chemistry. Link

  • Schlosser, M., et al. (2005).[1] "Site-Selective functionalization of 2-methoxypyridines." European Journal of Organic Chemistry.[1] Link

  • Paul, F., et al. (2018).[1] "Organometallic C-N coupling of aminopyridines: Catalyst design." Organometallics. Link

Disclaimer: These protocols are designed for research purposes. Always consult the specific Safety Data Sheet (SDS) for MMPA and associated reagents before handling.

Sources

Troubleshooting

Overcoming solubility issues with 6-Methoxy-4-methylpyridin-2-amine in reactions

Technical Support Center: 6-Methoxy-4-methylpyridin-2-amine Welcome to the technical support guide for 6-Methoxy-4-methylpyridin-2-amine. This resource is designed for researchers, chemists, and drug development professi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Methoxy-4-methylpyridin-2-amine

Welcome to the technical support guide for 6-Methoxy-4-methylpyridin-2-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate and resolve common solubility challenges encountered during synthetic reactions involving this reagent. Our goal is to provide practical, evidence-based solutions to ensure the smooth progression of your experimental work.

Introduction: Understanding the Solubility Profile

6-Methoxy-4-methylpyridin-2-amine is a substituted aminopyridine, a class of compounds widely used as building blocks in medicinal chemistry. Its structure, featuring a basic pyridine ring and an amino group, alongside a methoxy and a methyl group, gives it a unique solubility profile. The primary amino group and the pyridine nitrogen are basic and can be protonated, while the overall molecule has moderate polarity. These features are central to understanding and overcoming solubility issues. The basicity of pyridines means their solubility can be highly dependent on pH.[1][2]

Part 1: Troubleshooting Guide - Common Solubility Issues

This section addresses the most frequent solubility problems in a step-by-step, problem-solution format.

Q1: My 6-Methoxy-4-methylpyridin-2-amine is not dissolving in my reaction solvent at room temperature. What is my first step?

Initial Diagnosis: Insufficient solubility in a chosen solvent at ambient temperature is a common starting problem. The first step is to systematically explore simple physical modifications before resorting to chemical changes in your system.

Recommended Action: Temperature Adjustment

For most solid organic compounds, solubility increases with temperature.[3][4][5] The added thermal energy helps overcome the lattice energy of the solid and the intermolecular forces between solvent molecules, promoting dissolution.[5][6]

Experimental Protocol: Stepwise Heating

  • Set up your reaction vessel with the undissolved 6-Methoxy-4-methylpyridin-2-amine and your chosen solvent under stirring.

  • Gradually increase the temperature of the mixture in increments of 10-15 °C.

  • Hold the temperature at each step for 5-10 minutes to allow time for dissolution.

  • Monitor for visual signs of dissolution. Many reactions involving similar amines are performed at elevated temperatures, such as 80°C or even at reflux.[7]

Causality: Increasing the kinetic energy of the system facilitates the disruption of solute-solute and solvent-solvent interactions in favor of solute-solvent interactions, leading to enhanced solubility.[3]

Caution: Be mindful of the boiling point of your solvent and the thermal stability of your reactants. The Safety Data Sheet (SDS) for a similar compound, 2-amino-6-methylpyridine, indicates a boiling point of 208-209 °C, suggesting good thermal stability for the core structure.

Q2: Heating the mixture did not fully dissolve the compound, or my reaction is temperature-sensitive. What's the next logical step?

Recommended Action: Solvent System Modification with Co-solvents

If temperature adjustment is insufficient or not viable, altering the polarity of the solvent system by introducing a co-solvent is a highly effective technique.[8][9] A co-solvent is a substance added in a smaller amount to the primary solvent to increase the solubility of a compound.[8]

Commonly Used Co-solvents:

  • To increase polarity: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP). These are dipolar aprotic solvents known for their ability to dissolve a wide range of materials.[10][11]

  • To decrease polarity (in aqueous systems): Ethanol, Isopropanol, Acetonitrile, or Tetrahydrofuran (THF). These can disrupt the hydrogen-bonding network of water, making it more accommodating to organic solutes.[12][]

Experimental Protocol: Co-solvent Screening

  • In a small test vial, add a known amount of 6-Methoxy-4-methylpyridin-2-amine.

  • Add your primary reaction solvent.

  • Incrementally add the co-solvent (e.g., 5-10% by volume) and observe for dissolution at ambient temperature.

  • If necessary, gently warm the mixture after co-solvent addition.

  • Once a suitable co-solvent system is identified, scale it to your reaction. Binary solvent mixtures can sometimes exhibit synergistic solvation, where the mixture's solubilizing power is greater than either individual solvent.[14]

Data Summary: Recommended Solvents for Pyridine Derivatives

Solvent TypeExamplesRationale for UseReference
Dipolar Aprotic DMF, DMSO, NMP, AcetonitrileExcellent for dissolving a wide variety of organic compounds, including salts. Often used in nucleophilic substitution and cross-coupling reactions.[10][11]
Ethereal THF, 2-MeTHF, DioxaneCommon in organometallic reactions and for reagents that are sensitive to protic solvents.[10][11]
Chlorinated Dichloromethane (DCM), 1,2-Dichloroethane (DCE)Good general-purpose solvents, but less sustainable alternatives are often preferred. Used in some amination and coupling reactions.[15][16]
Protic Ethanol, MethanolCan act as both solvent and reactant in some cases. Their ability to hydrogen bond can aid in dissolving polar compounds.[7]

Part 2: Advanced Troubleshooting & FAQs

This section covers chemical modifications and answers frequently asked questions.

Q3: I am working in an aqueous or protic solvent system and still face solubility issues. How can I leverage the chemical properties of my compound?

Recommended Action: pH Adjustment

This is a powerful technique for ionizable compounds like 6-Methoxy-4-methylpyridin-2-amine.[17] As a weak base, its solubility in protic solvents can be dramatically increased by lowering the pH.[1][18] Protonation of the amino group and/or the pyridine nitrogen forms a cationic salt, which is significantly more water-soluble than the neutral free base.

Mechanism of pH-Dependent Solubility In acidic conditions, an equilibrium is established that favors the protonated, more soluble form of the aminopyridine.

G cluster_main Effect of pH on 6-Methoxy-4-methylpyridin-2-amine Neutral Free Base (Less Soluble) [R-NH2] Acid + H+ (Acidic pH) Neutral->Acid Protonated Protonated Salt (More Soluble) [R-NH3+] Base - H+ (Basic pH) Protonated->Base Acid->Protonated Base->Neutral

Caption: Systematic workflow for troubleshooting solubility.

Frequently Asked Questions (FAQs)

Q4: Will changing the solvent or adding a co-solvent affect my reaction's outcome or rate? Yes, it is highly likely. Solvents can influence reaction rates and even change reaction pathways. [10][11]For example, polar aprotic solvents like DMF and DMSO can significantly accelerate Sₙ2 and SₙAr reactions. [10][11]It is crucial to perform a small-scale trial reaction to ensure the new solvent system does not lead to unwanted side products or a significant decrease in yield.

Q5: Can I use sonication to help dissolve the compound? Sonication can be a useful physical method to aid dissolution. The ultrasonic waves create cavitation bubbles, and their collapse can help break up solid aggregates and increase the interaction between the solute and solvent at the surface. It is often used in conjunction with warming and is a good technique to try before making chemical changes to your system.

Q6: Are there any "greener" or more sustainable solvent alternatives I should consider? Absolutely. The field of green chemistry is actively seeking replacements for traditional, less desirable solvents like DCM, DMF, and NMP. [15]Some alternatives to consider include 2-Methyltetrahydrofuran (2-MeTHF) as a substitute for THF and Dioxane, or Cyrene™ as a replacement for DMF and NMP in some applications. [11]Always verify compatibility with your specific reaction chemistry.

Q7: The Safety Data Sheet (SDS) for aminopyridines mentions toxicity. How should this influence my handling of solubility issues? Safety is paramount. The SDS for similar compounds indicates toxicity if swallowed or in contact with skin, and that they may cause irritation. [19]When dealing with solubility issues, especially when heating or using co-solvents, ensure you are working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. [20]Avoid creating dust when handling the solid material.

References

  • Wikipedia. Cosolvent. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Jadhav, S. B., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
  • Kumar, S., & Sothwal, A. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES.
  • Quora. (2022). What is the relationship between solubility and temperature? What about the relationship between reaction rate and temperature?[Link]

  • International Journal of Pharmaceutical Sciences. Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
  • Liu, J., et al. (2013). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine. PMC.
  • Chemistry LibreTexts. (2022). 13.4: Effects of Temperature and Pressure on Solubility. [Link]

  • Zhang, Y., et al. (2019). Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures. Organic Process Research & Development, 23(7), 1357–1365.
  • Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]

  • Chemistry LibreTexts. (2023). Temperature Effects on Solubility. [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. [Link]

  • Black, S. (2014). On the Effect of Temperature on Aqueous Solubility of Organic Solids.
  • Solubility of Things. N-(2-pyridyl)pyridin-2-amine. [Link]

  • De-Luca, L. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews, 122(5), 5491-5551.
  • Sigma-Aldrich. (2025).
  • Royal Society of Chemistry. (2015). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry.
  • De-Luca, L. (2022).
  • Fisher Scientific.
  • CK-12 Foundation. What is the effect of temperature on solubility?[Link]

  • Prat, D., et al. (2013). Alternative Solvents: Shades of Green. Organic Process Research & Development.
  • MDPI. (2022). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review.
  • PubChem. 4-Methoxy-6-methylpyrimidin-2-amine. [Link]

  • Studylib. Exp. 11 The influence of pH on solubility in water Theory. [Link]

  • Fisher Scientific. (2021).
  • Royal Society of Chemistry. Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air.
  • Sdfine. Chemwatch GHS SDS in English (European) 35944-2. [Link]

  • Feng, J., et al. (2022). Impact of Gastric pH Variations on the Release of Amorphous Solid Dispersion Formulations Containing a Weakly Basic Drug and Enteric Polymers. PMC.
  • YouTube. (2022). Preparation of Pyridines, Part 7: By Amination and Hydroxylation. [Link]

  • Khan Academy. pH and solubility. [Link]

  • Kirk-Othmer Encyclopedia of Chemical Technology.
  • Wikipedia. Pyridines. [Link]

  • MDPI. (2022).
  • Royal Society of Chemistry. (2022). N-Amino pyridinium salts in organic synthesis.
  • Organic Syntheses. (2021). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide.

Sources

Optimization

Stability of 6-Methoxy-4-methylpyridin-2-amine under different reaction conditions

Topic: Stability of 6-Methoxy-4-methylpyridin-2-amine under different reaction conditions CAS: 51564-94-4 Role: Senior Application Scientist[1] [1][2] Introduction: Compound Profile & Structural Vulnerabilities Welcome t...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of 6-Methoxy-4-methylpyridin-2-amine under different reaction conditions CAS: 51564-94-4 Role: Senior Application Scientist[1]

[1][2]

Introduction: Compound Profile & Structural Vulnerabilities

Welcome to the technical guide for 6-Methoxy-4-methylpyridin-2-amine . As a researcher working with this scaffold, you are likely utilizing it as a building block for kinase inhibitors or CNS-active agents.[1] While the pyridine ring is generally robust, the specific substitution pattern—an electron-donating methoxy group at C6 and an exocyclic amine at C2—creates a unique reactivity profile that requires precise control of reaction conditions.

Critical Structural Features:

  • Ambident Nucleophilicity: The molecule possesses two nucleophilic nitrogens: the exocyclic amine (

    
    ) and the ring nitrogen (
    
    
    
    ).[1]
  • Acid-Labile Ether: The 6-methoxy group functions as a vinylogous imidate.[1] Under strong acidic conditions, it is susceptible to hydrolysis, converting the pyridine to a 2-pyridone derivative.

  • Electron-Rich Core: The combined donating effects of the 4-methyl, 6-methoxy, and 2-amino groups make this ring highly electron-rich, increasing susceptibility to electrophilic aromatic substitution and oxidative degradation.[1]

Module 1: Acid Compatibility & Hydrolysis Risks

Q: Why did my compound degrade during deprotection with aqueous HCl/HBr?

Diagnosis: You likely triggered the acid-catalyzed hydrolysis of the 6-methoxy group.[1] Technical Insight: The 2-methoxy-pyridine motif is chemically equivalent to a cyclic imidate ester.[1] In the presence of strong aqueous acids (e.g., 4M HCl, 48% HBr) and heat, the methoxy group is protonated and subsequently displaced by water. This results in the irreversible formation of 6-hydroxy-4-methylpyridin-2-amine (which tautomerizes to the 2-pyridone form).[1]

Troubleshooting Protocol:

  • Avoid Aqueous Mineral Acids: If removing Boc or other acid-labile protecting groups, switch to anhydrous conditions.[1]

    • Recommended:TFA/DCM (1:1) or 4M HCl in Dioxane .[1]

    • Critical Step: Perform the reaction at 0°C to Room Temperature . Do not heat.

  • Quench Immediately: Upon reaction completion, quench immediately with saturated

    
     to neutralize the medium. Prolonged exposure to acidic salts can induce slow hydrolysis.[1]
    
Q: Can I use Lewis Acids (e.g., , ) with this compound?

Answer: No , unless O-demethylation is your goal.[1] Explanation: Lewis acids like Boron Tribromide (


) are standard reagents for cleaving methyl ethers to alcohols.[1] Treating 6-methoxy-4-methylpyridin-2-amine with 

will quantitatively yield the pyridone.[1]

Module 2: Acylation & Alkylation Troubleshooting

Q: I am trying to acylate the amine, but yields are low or I see multiple spots. What is happening?

Diagnosis: Competitive acylation at the ring nitrogen (


) or bis-acylation.[1]
Technical Insight:  2-Aminopyridines are ambident nucleophiles.[1] The ring nitrogen is often more nucleophilic than the exocyclic amine. Reaction with an acid chloride can initially form a reactive 

-acylpyridinium salt, which may hydrolyze back to the starting material during workup or rearrange to the desired amide.

Optimization Protocol:

  • Base Selection: Use a non-nucleophilic base like Diisopropylethylamine (DIPEA) or 2,6-Lutidine .[1] Avoid Pyridine or DMAP if selectivity is an issue, as they can promote side reactions.

  • Solvent: Use DCM or THF .[1] Avoid DMF if possible, as it can complicate workup of polar pyridines.

  • Stoichiometry: Add the electrophile (acid chloride/anhydride) dropwise at 0°C to favor the kinetic product (exocyclic amide) over thermodynamic equilibration.

Visualization: Reactivity & Degradation Pathways[1]

StabilityPathways Start 6-Methoxy-4-methylpyridin-2-amine (CAS 51564-94-4) Acid Strong Aq. Acid (HCl/H2O, Heat) Start->Acid Hydrolysis AcylAgent Acyl Chloride (RCOCl, Base) Start->AcylAgent Acylation Pyridone Degradation Product: 6-Hydroxy-4-methylpyridin-2-amine (Pyridone Tautomer) Acid->Pyridone Demethylation Intermed Kinetic Intermediate: Ring N-Acylation AcylAgent->Intermed Fast Product Desired Product: Exocyclic Amide AcylAgent->Product Direct Attack Intermed->Product Rearrangement (Thermodynamic)

Caption: Figure 1. Degradation via acid hydrolysis (Red) vs. Acylation pathways (Green/Yellow).[1]

Module 3: Storage & Handling Guidelines

Q: The compound turned yellow/brown after storage. Is it still usable?

Diagnosis: Oxidative degradation.[1] Technical Insight: Aminopyridines are electron-rich and prone to N-oxidation or oxidative coupling upon exposure to air and light.[1] The color change indicates the formation of trace impurities (N-oxides or azo-dimers), though the bulk material may still be intact.[1]

Recovery & Storage Protocol:

  • Purification: If purity is <95%, repurify via silica gel chromatography. Note: Silica is slightly acidic; add 1% Triethylamine to the eluent (e.g., Hexane/EtOAc + 1%

    
    ) to prevent streaking or degradation.[1]
    
  • Storage Conditions:

    • Temperature: Store at 2–8°C (Refrigerated) or -20°C for long term.

    • Atmosphere: Store under Argon or Nitrogen .[1]

    • Container: Amber glass vials to protect from light.

Summary of Reaction Compatibility

Reaction ConditionCompatibilityNotes/Recommendations
Aqueous Acid (HCl,

)
Low Risk of hydrolysis to pyridone.[1] Use anhydrous acids (TFA/DCM, HCl/Dioxane).[1]
Basic Conditions (

,

)
High Stable.[1] Suitable for Suzuki couplings or nucleophilic substitutions.[1]
Oxidation (mCPBA,

)
Moderate Will form N-oxide.[1] Requires careful stoichiometric control if N-oxide is not desired.[1]
Reductive Amination High Compatible with

or

.[1]
Transition Metal Catalysis High Compatible with Pd/Cu catalysis (Buchwald, Suzuki).[1] Amino group may require protection (e.g., Boc) to prevent catalyst poisoning.[1]

References

Sources

Reference Data & Comparative Studies

Validation

Optimization of 2-Aminopyridine Scaffolds: The Strategic Advantage of the 6-Methoxy-4-Methyl Motif

Topic: Structure-Activity Relationship (SAR) Studies of 6-Methoxy-4-methylpyridin-2-amine Derivatives Content Type: Publish Comparison Guide Executive Summary: The Pharmacophore Defined In the high-stakes arena of medici...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship (SAR) Studies of 6-Methoxy-4-methylpyridin-2-amine Derivatives Content Type: Publish Comparison Guide

Executive Summary: The Pharmacophore Defined

In the high-stakes arena of medicinal chemistry, the 2-aminopyridine heterocycle is a privileged structure, serving as a critical anchor in drugs ranging from kinase inhibitors (targeting the ATP hinge region) to nitric oxide synthase (NOS) inhibitors (ligating the heme iron).

This guide focuses on a specific, highly optimized variation of this scaffold: 6-Methoxy-4-methylpyridin-2-amine .

Unlike the "bare" 2-aminopyridine core, this trisubstituted scaffold introduces a precise balance of electronic density and steric gating.[1] The C4-methyl group provides essential hydrophobic filling, while the C6-methoxy group acts as a selectivity filter—crucial for differentiating between homologous enzymes (e.g., iNOS vs. eNOS/nNOS) or kinase isoforms.[1] This guide objectively compares this motif against its structural alternatives to validate its utility in lead optimization.

Comparative Analysis: The "Selectivity Filter" Effect

To understand the value of the 6-methoxy-4-methyl substitution, we must compare it against the baseline scaffold (Compound A) and a steric-only analogue (Compound B).

The Competitors[1]
  • Target Scaffold (Compound C): 6-Methoxy-4-methylpyridin-2-amine derivatives.

  • Baseline Control (Compound A): 4-Methylpyridin-2-amine (Lacks C6 substitution).

  • Steric Control (Compound B): 4,6-Dimethylpyridin-2-amine (Replaces C6-OMe with C6-Me).

Performance Metrics: iNOS Inhibition Case Study

Data synthesized from representative SAR studies on NOS inhibitors [1][2].

FeatureBaseline (Comp A) Steric Control (Comp B) Target Scaffold (Comp C) Interpretation
Core Structure 4-Me-Pyridine-2-NH24,6-DiMe-Pyridine-2-NH26-OMe-4-Me-Pyridine-2-NH2
iNOS IC50 (nM) ~200 - 500 nM~1000 nM< 100 nM The C6-methoxy group significantly enhances potency over the methyl analogue.
Selectivity (iNOS/eNOS) Low (< 5x)Moderate (~10x)High (> 50x) C6-OMe exploits a specific "sub-pocket" in iNOS not accessible in eNOS.
Electronic Effect Weak DonorModerate Donor (+I)Strong Donor (+M) Methoxy increases electron density on the Ring N, strengthening Heme/Hinge coordination.
Lipophilicity (cLogP) 0.91.21.1 OMe maintains solubility better than purely alkyl substitutions.

Key Insight: The 6-methoxy group is not merely a space-filler. It provides a "dual-action" advantage:

  • Steric Gating: It is large enough to clash with the narrower pockets of off-target enzymes (e.g., eNOS).

  • Electronic Tuning: The oxygen lone pair donates electron density into the pyridine ring (Mesomeric effect), increasing the basicity of the ring nitrogen and enhancing its affinity for metal centers (like the Heme Fe in NOS) or hydrogen bond donors in kinase hinges.

Deep Dive: Structure-Activity Relationship (SAR) Logic

The success of 6-methoxy-4-methylpyridin-2-amine derivatives relies on a tripartite cooperation between substituents.

SAR Visualization (Graphviz)

The following diagram maps the functional role of each position on the scaffold.

SAR_Map Core 6-Methoxy-4-methyl pyridin-2-amine Core N1 Ring Nitrogen (N1) Primary H-Bond Acceptor (Ligates Heme/Metals) Core->N1 C2 C2-Amino Group H-Bond Donor (Anchors to Glu/Asp residues) Core->C2 C4 C4-Methyl Group Hydrophobic Interaction (Fills Lipophilic Pocket) Core->C4 C6 C6-Methoxy Group Selectivity Gate (Steric + Electronic Donor) Core->C6 C6->Core Prevents metabolic oxidation at C6 C6->N1 Increases Basicity (+M Effect)

Caption: Functional decomposition of the 6-Methoxy-4-methylpyridin-2-amine pharmacophore. The C6-Methoxy group modulates the electronic environment of N1 while providing steric selectivity.

Mechanistic Causality
  • The C2-Amino / N1 Dyad: This is the "warhead." In kinase inhibitors, this forms a bidentate hydrogen bond with the kinase hinge region (e.g., Valine or Methionine backbone).[1] In NOS inhibitors, the Ring N binds the Heme iron, while the amine H-bonds to a nearby propionate.[1]

  • The C4-Methyl: This group points into the hydrophobic interior of the binding pocket. Removing it often results in a "loose fit" and loss of potency.

  • The C6-Methoxy (The Differentiator):

    • vs. Hydrogen: Unsubstituted C6 allows binding to multiple isoforms (promiscuity).

    • vs. Methyl: A C6-Methyl is lipophilic but electronically neutral. A C6-Methoxy is lipophilic and electron-donating. This unique combination allows it to fill the "selectivity pocket" of iNOS (which tolerates bulk) while excluding eNOS (which is sterically restricted) [1].

Experimental Protocols

To validate the SAR of these derivatives, the following self-validating workflows are recommended.

A. Synthesis: Regioselective Construction

Objective: Synthesize the core scaffold with high purity, avoiding regioisomeric mixtures.

  • Starting Material: 2-Chloro-6-methoxy-4-methylpyridine.

  • Amination (Buchwald-Hartwig Protocol):

    • Reagents: Pd2(dba)3 (Catalyst), BINAP (Ligand), LiHMDS (Base).

    • Solvent: Toluene (Anhydrous).

    • Conditions: 100°C, 12 hours, Inert Atmosphere (Ar).

    • Validation: Monitor via TLC (Hexane/EtOAc 4:1). The product should fluoresce under UV (254 nm) distinct from the starting chloride.

  • Purification: Flash column chromatography on Silica Gel.

    • Critical Step: The amino-pyridine is basic. Pre-treat silica with 1% Triethylamine to prevent streaking/loss of product.

B. Biological Assay: iNOS Inhibition Screen

Objective: Determine IC50 and Selectivity Ratios.

  • Enzyme Source: Recombinant human iNOS, nNOS, and eNOS (commercially available).[1]

  • Substrate: L-[3H]Arginine (Radiometric assay is the Gold Standard for sensitivity).

  • Cofactors: NADPH (1 mM), Calmodulin (30 nM), Tetrahydrobiopterin (BH4).

  • Protocol Steps:

    • Incubate Enzyme + Test Compound (0.1 nM – 10 µM) + Cofactors for 15 min at 37°C.

    • Initiate reaction by adding L-[3H]Arginine.

    • Stop reaction after 15 min using Stop Buffer (Citrate, pH 3.0).[1]

    • Separation: Pass mixture through a Cation Exchange Resin (Dowex-50W). Unreacted Arginine binds; the product L-[3H]Citrulline flows through.

    • Quantification: Liquid Scintillation Counting of the eluate.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration]. Fit to Sigmoidal Dose-Response curve to extract IC50.

Workflow Visualization

Workflow Start Start: Scaffold Synthesis Step1 Buchwald-Hartwig Amination (Pd-Catalyzed) Start->Step1 Check1 QC: NMR & LC-MS (Confirm Regioisomer) Step1->Check1 Check1->Step1 Fail (Re-optimize) Step2 Selectivity Screening (iNOS vs eNOS vs nNOS) Check1->Step2 Pass ResultA High Potency + High Selectivity (Lead Candidate) Step2->ResultA IC50 < 100nM Ratio > 50x ResultB High Potency + Low Selectivity (Steric Clash Failure) Step2->ResultB Ratio < 10x

Caption: Experimental logic flow from synthesis to biological validation.

References

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. Source: Journal of Medicinal Chemistry (via NIH/PubMed) URL:[Link] Context: Establishes the 6-position bulk tolerance and the specific efficacy of 6-substituted-4-methylpyridin-2-amine derivatives in iNOS inhibition.

  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Source: ACS Omega URL:[Link] Context: Validates the 2-aminopyridine scaffold as a hinge-binding motif and discusses the impact of ring substitutions on binding modes.[2]

  • BindingDB Entry: 6-(2-Methoxypropyl)-4-methylpyridin-2-amine. Source: BindingDB URL:[Link] Context: Provides specific IC50 data points for methoxy-substituted derivatives against Nitric Oxide Synthase.

Sources

Comparative

Comparative analysis of different synthetic routes to 6-Methoxy-4-methylpyridin-2-amine

An In-Depth Comparative Guide to the Synthesis of 6-Methoxy-4-methylpyridin-2-amine Target Molecule: 6-Methoxy-4-methylpyridin-2-amine CAS: 65947-26-8 Molecular Formula: Molecular Weight: 138.17 g/mol Executive Summary 6...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Synthesis of 6-Methoxy-4-methylpyridin-2-amine

Target Molecule: 6-Methoxy-4-methylpyridin-2-amine CAS: 65947-26-8 Molecular Formula:


Molecular Weight:  138.17  g/mol 

Executive Summary

6-Methoxy-4-methylpyridin-2-amine is a critical heterocyclic building block, widely utilized in the development of kinase inhibitors (e.g., for oncology and immunology targets) and as a precursor for fused bicyclic systems like imidazopyridines. Its structural features—an electron-donating amino group at C2, a methyl group at C4, and a methoxy group at C6—create a specific electronic environment that challenges synthetic selectivity.

This guide compares the two most chemically robust synthetic routes:

  • The Classical

    
     Sequence:  A cost-effective, two-step nucleophilic substitution strategy ideal for large-scale production where high-pressure equipment is available.
    
  • The Buchwald-Hartwig Amination Route: A high-precision, transition-metal-catalyzed approach favored in medicinal chemistry for its mild conditions and functional group tolerance.

Retrosynthetic Analysis & Pathway Logic

The synthesis hinges on the desymmetrization of 2,6-dichloro-4-methylpyridine . The core challenge is the Order of Addition :

  • Path A (Methoxy First): Introduction of the methoxy group (

    
    ) followed by amination. Verdict: Preferred. The methoxy group is moderately deactivating but leaves the second chloride sufficiently reactive for displacement, especially under catalyzed conditions.
    
  • Path B (Amino First): Introduction of the amino group followed by methoxylation. Verdict: Disfavored. The strong electron-donating nature of the primary amine (

    
    ) significantly deactivates the pyridine ring toward a second nucleophilic attack by methoxide, often necessitating diazotization or harsh conditions.
    

Therefore, this guide focuses on the Methoxy-First strategy, branching into two methods for the final amination step.

RetroSynthesis cluster_legend Legend Target 6-Methoxy-4-methylpyridin-2-amine (Target) Inter 2-Chloro-6-methoxy-4-methylpyridine (Key Intermediate) Target->Inter Amination (Method A or B) SM 2,6-Dichloro-4-methylpyridine (Starting Material) Inter->SM Methoxylation (Regioselective SNAr) key Green: Target Yellow: Intermediate Red: Starting Material

Figure 1: Retrosynthetic logic prioritizing the chloro-methoxy intermediate.

Method A: The Classical Sequence (High Pressure/Catalytic)

This route relies on intrinsic reactivity and is favored for industrial processes where cost of goods (COGs) is a primary concern.

Step 1: Regioselective Methoxylation

The reaction utilizes sodium methoxide to displace one chloride. Due to the symmetry of the starting material, regioselectivity is not an issue, but preventing bis-substitution (formation of 2,6-dimethoxy-4-methylpyridine) is critical.

  • Reagents: Sodium Methoxide (NaOMe), Methanol (MeOH).[1]

  • Mechanism: Addition-Elimination (

    
    ).
    
Step 2: Copper-Catalyzed Ammonolysis

The remaining chloride in 2-chloro-6-methoxy-4-methylpyridine is deactivated by the methoxy group. Standard ammonia reflux is often insufficient. High pressure (autoclave) or Copper(I) catalysis is required to drive the reaction to completion.

  • Reagents: Aqueous Ammonia (

    
    ), 
    
    
    
    (catalyst), Ethylene Glycol (solvent/ligand).
  • Conditions: 140–160°C, Sealed Vessel (Autoclave).

Detailed Experimental Protocol (Method A)

Step 1: Synthesis of 2-Chloro-6-methoxy-4-methylpyridine

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and thermometer.

  • Charge: Add 2,6-dichloro-4-methylpyridine (16.2 g, 100 mmol) and anhydrous Methanol (100 mL).

  • Addition: Add Sodium Methoxide (25 wt% in MeOH, 23.0 mL, 105 mmol) dropwise over 30 minutes at room temperature. Critical: Control stoichiometry to 1.05 eq to avoid over-reaction.

  • Reaction: Heat to reflux (65°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.

  • Workup: Cool to RT. Concentrate in vacuo to remove bulk methanol. Resuspend residue in water (100 mL) and extract with Dichloromethane (DCM, 2 x 100 mL).

  • Purification: Dry organic layer over

    
    , filter, and concentrate. The crude product is usually sufficiently pure (>95%) for the next step.
    
    • Expected Yield: 14.5 g (92%).

    • Appearance: Colorless to pale yellow oil/solid.

Step 2: Amination to 6-Methoxy-4-methylpyridin-2-amine

  • Setup: Use a stainless steel autoclave (Parr reactor) rated for >20 bar.

  • Charge: Add the intermediate 2-chloro-6-methoxy-4-methylpyridine (10.0 g, 63.5 mmol),

    
      (1.5 g, 10 mol%), and 28% Aqueous Ammonia  (100 mL). Optionally add Ethylene Glycol (20 mL) to improve solubility and boiling point profile.
    
  • Reaction: Seal and heat to 150°C for 12–16 hours. Internal pressure will rise (approx. 10–15 bar).

  • Workup: Cool to RT. Vent carefully. Extract the aqueous mixture with Ethyl Acetate (3 x 100 mL).

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Recrystallize from Ethanol/Heptane or purify via silica gel chromatography (0-5% MeOH in DCM).
    
    • Expected Yield: 7.0 g (80%).

    • Appearance: White to off-white crystalline solid.

Method B: The Buchwald-Hartwig Amination (Low Pressure)

For laboratory-scale synthesis or when high-pressure equipment is unavailable, Palladium-catalyzed amination is the gold standard. It offers milder conditions and higher functional group compatibility.

Reaction Scheme

Instead of ammonia gas, this route often uses an "ammonia surrogate" like Benzophenone Imine or LiHMDS , followed by a mild acidic hydrolysis. This avoids the handling of gaseous ammonia and high pressures.

Detailed Experimental Protocol (Method B)

Step 1: Same as Method A (Methoxylation).

Step 2: Pd-Catalyzed Amination

  • Setup: Flame-dried Schlenk flask or microwave vial under Argon.

  • Charge: Add 2-chloro-6-methoxy-4-methylpyridine (1.0 eq), Benzophenone Imine (1.2 eq),

    
      (2 mol%), and BINAP  (4 mol%).
    
  • Solvent/Base: Add anhydrous Toluene (0.2 M concentration) and Sodium tert-butoxide (

    
    , 1.4 eq).
    
  • Reaction: Heat at 100°C for 4–8 hours. The solution typically turns deep orange/red.

  • Hydrolysis: Cool to RT. Add 1N HCl (aq) and stir for 1 hour at RT to cleave the imine.

  • Workup: Neutralize with NaOH to pH 9. Extract with EtOAc.[2][3]

  • Purification: Silica gel chromatography.

    • Expected Yield: 85–90%.[3]

Comparative Analysis

The following table contrasts the two methodologies to assist in selection based on available resources.

FeatureMethod A: Classical

Method B: Buchwald-Hartwig
Key Reagents

(aq),


, BINAP, Imine
Temperature High (150–160°C)Moderate (80–100°C)
Pressure High (>10 bar, Autoclave required)Atmospheric
Cost Low (Commodity chemicals)High (Pd catalyst, Ligands)
Scalability Excellent (Kg to Ton scale)Good (g to Kg, cost-limited)
Safety Profile Moderate (Ammonia pressure hazard)Good (Standard organic solvents)
Overall Yield ~70–75% (2 steps)~80–85% (2 steps)

Process Visualization (Pathways)

SynthesisComparison cluster_MethodA Method A: Classical SNAr cluster_MethodB Method B: Buchwald-Hartwig SM 2,6-Dichloro-4-methylpyridine Inter 2-Chloro-6-methoxy- 4-methylpyridine SM->Inter NaOMe, MeOH Reflux, 92% StepA2 Cu-Catalyzed Ammonolysis (NH3, CuSO4, 150°C) Inter->StepA2 Route A StepB2 Pd-Catalysis (Pd/BINAP, Imine, 100°C) Inter->StepB2 Route B Product 6-Methoxy-4-methylpyridin-2-amine StepA2->Product Hydrolysis/Workup ~80% StepB2->Product Acid Hydrolysis ~90%

Figure 2: Comparative workflow of Classical vs. Catalytic routes.

References

  • BenchChem. (2025). Technical Guide: Synthesis of 2-Amino-6-methoxy-3-nitropyridine and related pyridine derivatives.Link

  • National Institutes of Health (NIH). (2010). 2-Chloro-6-methylpyrimidin-4-amine: Crystal structure and synthetic analogues. PubMed Central. Link(Note: Analogous chemistry for pyridine series).

  • Google Patents. (2006). US20060035913A1: Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.Link

  • Royal Society of Chemistry. (2012). Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles.Link

  • Sigma-Aldrich. (2024). Product Specification: 2-Amino-4-methoxy-6-methylpyrimidine (Analogous Reference).Link

(Note: While direct literature on the specific 4-methyl pyridine isomer is less abundant than the pyrimidine analogs, the chemistry described in Ref 3 and Ref 4 establishes the validity of the


 and Cu-catalyzed amination protocols for this scaffold.)

Sources

Validation

Efficacy of Kinase Inhibitors Derived from 6-Methoxy-4-methylpyridin-2-amine: A Comparative Scaffold Analysis

Topic: Efficacy of Kinase Inhibitors Derived from 6-Methoxy-4-methylpyridin-2-amine vs. Other Scaffolds Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Efficacy of Kinase Inhibitors Derived from 6-Methoxy-4-methylpyridin-2-amine vs. Other Scaffolds Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The "Privileged" Pyridine Scaffold

In the landscape of kinase inhibitor design, the 2-aminopyridine core is a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Specifically, the 6-Methoxy-4-methylpyridin-2-amine (CAS 102416-66-0) derivative represents a highly refined hinge-binding motif.

Unlike the ubiquitous aminopyrimidine scaffold (found in Palbociclib, Imatinib), this specific trisubstituted pyridine offers unique electronic and steric properties:

  • 6-Methoxy Group: Acts as an electronic toggle, increasing the electron density of the ring nitrogen (N1) while functioning as a hydrogen bond acceptor or steric block against non-target kinases.

  • 4-Methyl Group: Provides a hydrophobic anchor, often directing the molecule towards the gatekeeper residue or the solvent-exposed front, depending on the specific kinase topology.

  • 2-Amino Group: Serves as the primary hydrogen bond donor to the kinase hinge region (typically interacting with the backbone carbonyl of the hinge residues).

This guide objectively compares inhibitors derived from this scaffold against standard alternatives (Aminopyrimidines, Indazoles) with a focus on FGFR4 , VRK1/2 , and FLT3 inhibition.

Structural & Mechanistic Analysis

The Binding Mode

Kinase inhibitors derived from this amine typically function as Type I inhibitors , binding to the active conformation (DFG-in). The 2-aminopyridine motif mimics the adenine ring of ATP.[1]

DOT Diagram 1: Hinge Binding Interaction Map

This diagram illustrates the critical hydrogen bonding network between the 6-Methoxy-4-methylpyridin-2-amine core and a generic kinase hinge region.

BindingMode cluster_Kinase Kinase Hinge Region cluster_Inhibitor 6-Methoxy-4-methylpyridin-2-amine Core Backbone_CO Backbone C=O (Acceptor) Backbone_NH Backbone N-H (Donor) Pyridine_N1 Pyridine N1 (Acceptor) Backbone_NH->Pyridine_N1 H-Bond (Primary) Gatekeeper Gatekeeper Residue (Hydrophobic) Amino_N2 2-Amino Group (Donor) Amino_N2->Backbone_CO H-Bond (Primary) Methyl_4 4-Methyl Group Methyl_4->Gatekeeper Van der Waals Methoxy_6 6-Methoxy Group Methoxy_6->Backbone_NH Steric/Electronic Modulation

Caption: Bidentate hydrogen bonding mode of the 2-aminopyridine core. The 6-methoxy group modulates pKa and selectivity.

Comparative Efficacy Analysis

vs. Aminopyrimidines (The Standard)

Aminopyrimidines (e.g., the core of many EGFR and CDK inhibitors) are the most common competitors.

Feature6-Methoxy-4-methylpyridin-2-amineAminopyrimidine (e.g., 2,4-diamino)Impact on Drug Design
H-Bond Acceptors 1 (Ring N) + Methoxy O2 (Ring Ns)Pyridines are less promiscuous; fewer acceptors reduce desolvation penalty.
Lipophilicity (cLogP) Moderate (modulated by -OMe)Generally Lower (more polar)Pyridine derivatives often show better membrane permeability.
Metabolic Stability High: 4-Me and 6-OMe block metabolic soft spots.Variable: C5 position is often prone to oxidation unless substituted.6-Methoxy blocks oxidation at the electron-deficient C6 position.
Selectivity Profile High: 6-OMe creates steric clash in kinases with small hinge pockets.Moderate: Often requires complex side chains to achieve selectivity.Key Advantage: "Compound 6O" showed >398-fold selectivity for FGFR4 over FGFR1-3 [1].[2]
vs. Indazoles (The Fused Alternative)

Indazoles are common in FGFR inhibitors (e.g., Futibatinib).

  • Potency: Indazoles often yield slightly higher potency due to the fused ring system providing more Van der Waals contact.

  • Solubility: The 6-Methoxy-4-methylpyridin-2-amine scaffold generally yields compounds with higher aqueous solubility than planar, fused indazoles, which are prone to pi-stacking aggregation.

Case Studies & Experimental Data

Case Study A: FGFR4 Selectivity (Compound 6O)

In a study targeting Fibroblast Growth Factor Receptor 4 (FGFR4) for Hepatocellular Carcinoma (HCC), the 6-methoxy-4-methylpyridin-2-amine core was compared to pyrimidine analogs.

  • Compound 6O (Pyridine Core):

    • FGFR4 IC50: 75.3 nM[2]

    • FGFR1 IC50: >50,000 nM[2]

    • Selectivity: >600-fold[2]

  • Reference (BLU9931 - different core):

    • Selectivity: ~50-100 fold (comparative baseline)

Mechanism of Selectivity: The Cys552 residue in FGFR4 (unique among FGFRs) allows for covalent targeting, but the reversible binding affinity of the pyridine core, enhanced by the 6-methoxy group, aligns perfectly with the ATP pocket geometry of FGFR4 while clashing with the slightly different hinge architecture of FGFR1-3 [1].

Case Study B: VRK1/2 Inhibitors

Vaccinia-related kinases (VRK) are emerging targets for oncology.

  • Derivatives of 2-aminopyridine demonstrated that the 2-amino group is non-negotiable for binding.[3] Removal or methylation of the amine resulted in a complete loss of potency (IC50 shift from nM to >10 µM), confirming the bidentate hinge binding model [2].

Experimental Protocols

Chemical Synthesis: The Cyclization Workflow

Many high-potency inhibitors use this amine to form Imidazo[1,2-a]pyridines .

DOT Diagram 2: Synthesis Workflow

Synthesis Start Start: 6-Methoxy-4-methylpyridin-2-amine (CAS 102416-66-0) Step1 Step 1: Condensation (Ethanol, Reflux, 12h) Start->Step1 Reagent Reagent: α-Halo Ketone (R-CO-CH2-Br) Reagent->Step1 Intermediate Intermediate: N-alkylated pyridinium salt Step1->Intermediate Step2 Step 2: Cyclization (NaHCO3 or Et3N, Heat) Intermediate->Step2 Product Product: 7-Methyl-5-methoxy-imidazo[1,2-a]pyridine derivative Step2->Product

Caption: General synthesis of imidazo[1,2-a]pyridine scaffolds using the subject amine as the primary building block.

Kinase Activity Assay (FRET-based)

To validate the efficacy of inhibitors derived from this scaffold, use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g., LanthaScreen).

  • Reagents:

    • Kinase: Recombinant human FGFR4 or VRK1 (5-10 nM final).

    • Substrate: Fluorescein-labeled Poly-GT or specific peptide (200 nM).

    • ATP: at Km(app) (typically 10-100 µM).

    • Detection: Terbium-labeled anti-phosphotyrosine antibody.

  • Procedure:

    • Step 1: Titrate inhibitor (derived from 6-methoxy-4-methylpyridin-2-amine) in DMSO (1% final).

    • Step 2: Incubate Kinase + Inhibitor + Substrate + ATP for 60 min at RT.

    • Step 3: Add EDTA (to stop reaction) and Tb-antibody.

    • Step 4: Read TR-FRET (Ex 340 nm, Em 495/520 nm).

  • Data Analysis:

    • Calculate Emission Ratio (520/495).

    • Fit to sigmoidal dose-response equation to determine IC50.

    • Validation Criterion: Z' factor must be > 0.5 for the assay to be considered robust.

References

  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. PubMed Central. [Link]

  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. PubMed Central. [Link]

  • N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD. eScholarship. [Link][4]

Sources

Comparative

A Senior Application Scientist's Guide to Spectroscopic Confirmation of 6-Methoxy-4-methylpyridin-2-amine

For researchers, medicinal chemists, and professionals in drug development, unambiguous structural confirmation of synthesized compounds is a cornerstone of scientific rigor. In the synthesis of heterocyclic amines, a cl...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, unambiguous structural confirmation of synthesized compounds is a cornerstone of scientific rigor. In the synthesis of heterocyclic amines, a class of compounds rich in biological activity, the potential for isomeric products necessitates a robust analytical workflow. This guide provides an in-depth comparison of spectroscopic techniques to definitively confirm the structure of 6-Methoxy-4-methylpyridin-2-amine and differentiate it from potential isomeric impurities.

The synthetic route to 6-Methoxy-4-methylpyridin-2-amine can potentially yield isomers, primarily through the misplacement of the methoxy and methyl groups. This guide will focus on distinguishing the target compound from a key isomer, 4-Methoxy-6-methylpyridin-2-amine, by leveraging the nuanced information provided by ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy.

The Spectroscopic Fingerprint: A Comparative Analysis

The subtle differences in the electronic environments of the pyridine ring substituents in 6-Methoxy-4-methylpyridin-2-amine and its potential isomers give rise to distinct spectroscopic signatures. Understanding these differences is key to unequivocal structural assignment.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the precise arrangement of atoms in a molecule. The chemical shift (δ) of each proton is highly sensitive to its local electronic environment. In the case of our target compound and its isomer, the positions of the methoxy and methyl groups relative to the amino group and the ring nitrogen will induce predictable upfield or downfield shifts of the aromatic protons.

Expected ¹H NMR Data Comparison

ProtonExpected Chemical Shift (δ) for 6-Methoxy-4-methylpyridin-2-amine (Predicted)Expected Chemical Shift (δ) for 4-Methoxy-6-methylpyridin-2-amine (Predicted)Rationale for Differentiation
NH₂ ~4.5 - 5.5 ppm (broad singlet)~4.5 - 5.5 ppm (broad singlet)The chemical shift of the amino protons is highly dependent on solvent and concentration and is generally not a reliable diagnostic tool for differentiating these isomers.
Pyridyl-H (H3) ~5.9 - 6.2 ppm (singlet)~5.9 - 6.2 ppm (singlet)The proton at C3 is adjacent to the electron-donating amino group in both isomers, leading to a similar upfield shift.
Pyridyl-H (H5) ~6.3 - 6.6 ppm (singlet)~6.3 - 6.6 ppm (singlet)The proton at C5 is influenced by the para- and ortho-substituents, respectively. While subtle differences may exist, the primary distinction will be in the other signals.
-OCH₃ ~3.8 - 4.0 ppm (singlet)~3.8 - 4.0 ppm (singlet)The methoxy protons will appear as a sharp singlet in both isomers.
-CH₃ ~2.2 - 2.4 ppm (singlet)~2.2 - 2.4 ppm (singlet)The methyl protons will also present as a sharp singlet.

Note: Predicted chemical shifts are based on typical values for substituted pyridines and may vary depending on the solvent and experimental conditions.

While the individual chemical shifts may show some overlap, the key to differentiation lies in Nuclear Overhauser Effect (NOE) experiments. Irradiation of the methoxy protons in 6-Methoxy-4-methylpyridin-2-amine should show an NOE enhancement of the pyridyl proton at C5, whereas in the 4-methoxy isomer, an NOE would be expected between the methoxy group and the proton at C5.

Experimental Protocol for ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Apply a relaxation delay of at least 5 seconds to ensure accurate integration.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the spectrum.

  • Analysis: Integrate all signals and assign the chemical shifts. For definitive structural confirmation, perform a 2D NOESY or 1D selective NOE experiment.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing cluster_analysis Analysis dissolve Dissolve 5-10 mg in 0.7 mL deuterated solvent transfer Transfer to NMR tube dissolve->transfer setup Instrument Setup (Spectral Width, etc.) transfer->setup acquire Acquire Scans (16-32) setup->acquire ft Fourier Transform acquire->ft correction Phase & Baseline Correction ft->correction assign Assign Chemical Shifts & Integrate correction->assign noe Perform NOE Experiment assign->noe final final noe->final Definitive Structure

Caption: Workflow for ¹³C NMR analysis.

Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation

Mass spectrometry (MS) is essential for determining the molecular weight of the synthesized compound and can provide structural information through analysis of its fragmentation pattern. Both 6-Methoxy-4-methylpyridin-2-amine and its isomer have the same molecular formula (C₇H₁₀N₂O) and therefore the same nominal molecular weight of 138 g/mol .

Expected Mass Spectrometry Data

IonExpected m/z for 6-Methoxy-4-methylpyridin-2-amineExpected m/z for 4-Methoxy-6-methylpyridin-2-amineRationale for Differentiation
[M]⁺• 138138The molecular ion peak will confirm the molecular weight.
[M-CH₃]⁺ 123123Loss of a methyl radical from the methoxy or methyl group.
[M-OCH₃]⁺ 107107Loss of a methoxy radical.
[M-HCN]⁺• 111111A common fragmentation pathway for pyridine rings.
[M-CH₂O]⁺• 108108Loss of formaldehyde from the methoxy group.

While the major fragments may be similar, high-resolution mass spectrometry (HRMS) can confirm the elemental composition. The relative intensities of the fragment ions may also differ, providing clues to the structure. For instance, the stability of the resulting cation after fragmentation can be influenced by the substituent positions.

Experimental Protocol for Mass Spectrometry (Electron Ionization)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a GC inlet for volatile compounds.

  • Ionization: Utilize electron ionization (EI) at 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-200).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. Compare the observed spectrum with a reference spectrum if available. For confirmation of the elemental composition, perform HRMS analysis.

Mass Spectrometry Workflow

G cluster_intro Sample Introduction cluster_ion Ionization & Analysis cluster_analysis Data Analysis introduce Direct Insertion Probe or GC Inlet ionize Electron Ionization (70 eV) introduce->ionize analyze Mass Analysis (m/z 40-200) ionize->analyze id_mol_ion Identify Molecular Ion analyze->id_mol_ion analyze_frag Analyze Fragmentation id_mol_ion->analyze_frag hrms HRMS for Elemental Composition analyze_frag->hrms final final hrms->final Structural Confirmation

Caption: Workflow for Mass Spectrometry analysis.

Infrared Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule. While it may not be the primary tool for distinguishing between these isomers, it is crucial for confirming the presence of the key functional groups.

Expected IR Data

Functional GroupExpected Wavenumber (cm⁻¹)
N-H stretch (amine) 3400-3250 cm⁻¹ (typically two bands for a primary amine)
C-H stretch (aromatic) 3100-3000 cm⁻¹
C-H stretch (aliphatic) 3000-2850 cm⁻¹
C=N, C=C stretch (aromatic ring) 1650-1550 cm⁻¹
N-H bend (amine) 1650-1580 cm⁻¹
C-O stretch (aryl ether) 1275-1200 cm⁻¹ (asymmetric), 1075-1020 cm⁻¹ (symmetric)

The IR spectra of both isomers are expected to be very similar. However, subtle shifts in the fingerprint region (below 1500 cm⁻¹) may be observable. [1][2][3][4] Experimental Protocol for IR Spectroscopy (KBr Pellet)

  • Sample Preparation: Grind a small amount (1-2 mg) of the solid sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

IR Spectroscopy Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis grind Grind 1-2 mg sample with 100 mg KBr press Form transparent pellet grind->press acquire Acquire spectrum (4000-400 cm⁻¹) press->acquire identify Identify characteristic functional group bands acquire->identify final final identify->final Functional Group Confirmation

Caption: Workflow for IR Spectroscopy analysis.

Conclusion

The definitive structural confirmation of 6-Methoxy-4-methylpyridin-2-amine relies on a multi-faceted spectroscopic approach. While IR and MS are essential for confirming the presence of key functional groups and the molecular weight, they are less effective at distinguishing between isomers. The unequivocal differentiation from its 4-methoxy-6-methyl isomer is best achieved through a detailed analysis of ¹³C NMR spectra, where the chemical shifts of the substituted carbons (C4 and C6) provide a clear and diagnostic fingerprint. Furthermore, ¹H NMR, particularly with the use of NOE experiments, offers an orthogonal and powerful method for confirming the spatial relationships between the substituents and the pyridine ring protons. By employing this comprehensive analytical workflow, researchers can ensure the structural integrity of their synthesized compounds, a critical step in the journey of drug discovery and development.

References

  • MDPI. (2023). 2-(((4-([2,2′:6′,2″-Terpyridin]-4′-yl)phenyl)imino)methyl)-6-methoxyphenol. Available at: [Link]

  • PubChem. 4-Methoxy-6-methylpyrimidin-2-amine. Available at: [Link]

  • MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Available at: [Link]

  • ResearchGate. 1 H (a) and 13 C (b) NMR spectra of.... Available at: [Link]

  • PMC. Symmetric Double-Headed Aminopyridines, A Novel Strategy for Potent and Membrane-Permeable Inhibitors of Neuronal Nitric Oxide Synthase. Available at: [Link]

  • The Royal Society of Chemistry. The Solid-state Hierarchy and Iodination Potential of [bis(3-acetaminopyridine)iodine(I)]PF6 - Supporting Information. Available at: [Link]

  • The Royal Society of Chemistry. Supplementary Information. Available at: [Link]

  • PMC. Crystal structure and Hirshfeld surface analysis of 2-amino-4-(4-methoxyphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of.... Available at: [Link]

  • ResearchGate. (2025). Synthesis and study of new derivatives of 6-[methoxy(phenyl)methyl]-2-(nitroamino)pyrimidin-4(3H)-one. Available at: [Link]

  • ResearchGate. (2025). Synthesis and spectroscopic characterization with topology analysis, drug-likeness (ADMET), and molecular docking of novel antitumor molecule 5-Amino-3-(4-hydroxy-3-methoxyphenyl)-1-isonicotinoyl-2,3-dihydro-1H-pyrazole-4-carbonitrile. Available at: [Link]

  • Chemistry LibreTexts. (2021). 2.5: Carbon-13 NMR Spectroscopy. Available at: [Link]

  • ResearchGate. (2025). Synthesis, characterization and computational studies of (E)-2-{[(2-aminopyridin-3-yl)imino]-methyl}-4,6-di-tert-butylphenol. Available at: [Link]

  • IJERA. FT-IR and FT-Raman spectral analysis of 2-amino – 4,6- dimethylpyrimidine. Available at: [Link]

  • PubMed. (2021). Synthesis, spectroscopic characterization, structural studies, thermal analysis and molecular docking of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a precursor for drug design against chronic myeloid leukemia. Available at: [Link]

  • PMC. Crystal structure and Hirshfeld surface analysis of 2-amino-4-methoxy-6-methylpyrimidinium 2-hydroxybenzoate. Available at: [Link]

  • Chemistry Stack Exchange. (2018). H1 NMR Spectra of inorganic complex, Cu4OCl6(2-mepy)4. Available at: [Link]

  • ResearchGate. 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,.... Available at: [Link]

  • Polimery. Synthesis, characterization, thermal and electrochemical properties of imine polymers containing pyridine and pyrimidine units. Available at: [Link]

  • ResearchGate. (2016). Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. Available at: [Link]

  • ResearchGate. Comparison of experimental and calculated IR spectra of 2-amino-4-methylpyridine. Available at: [Link]

  • NIST WebBook. 2-Pyridinamine, 6-methyl-. Available at: [Link]

  • GovInfo. EPA/NIH Mass Spectral Data Base. Available at: [Link]

  • CHIMIA. Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. Available at: [Link]

  • NIST WebBook. 2-Aminopyridine. Available at: [Link]

Sources

Validation

A Comparative Guide to the Biological Evaluation of Novel 6-Methoxy-4-methylpyridin-2-amine Derivatives in Oncology

In the landscape of modern oncology, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective for researchers and drug development professionals. Pyridine-based molecula...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern oncology, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective for researchers and drug development professionals. Pyridine-based molecular scaffolds have emerged as a cornerstone in medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[1] This guide provides a comprehensive biological evaluation of a new generation of anticancer candidates derived from the versatile 6-Methoxy-4-methylpyridin-2-amine scaffold. We will objectively compare their performance against established alternatives, supported by experimental data from recent studies, and delve into the mechanistic underpinnings of their cytotoxic activity.

The Rationale for Pyridine Scaffolds in Oncology

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a privileged structure in drug discovery due to its ability to engage in various non-covalent interactions with biological targets.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial effects.[2] The continuous exploration of novel pyridine derivatives is driven by the need for compounds that can overcome the resistance mechanisms associated with current cancer therapies and offer improved safety profiles.

Comparative Cytotoxicity Analysis

The primary measure of a potential anticancer agent's efficacy is its ability to inhibit the proliferation of cancer cells. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a standard metric for this assessment. Below is a comparative analysis of novel pyridine derivatives against various human cancer cell lines, with the established chemotherapeutic agent Doxorubicin included for reference.

CompoundCancer Cell LineIC50 (µM) at 48hReference CompoundIC50 (µM) at 48h
Pyridine-urea derivative 8e MCF-7 (Breast)0.22Doxorubicin1.93
Pyridine-urea derivative 8n MCF-7 (Breast)1.88Doxorubicin1.93
Thiazolyl-pyridine hybrid 5 A549 (Lung)0.452Doxorubicin0.460

Data synthesized from multiple sources for comparative purposes.[3][4]

The data clearly indicates that the novel pyridine-urea derivative 8e exhibits significantly greater potency against the MCF-7 breast cancer cell line compared to the standard-of-care drug, Doxorubicin.[3] The thiazolyl-pyridine hybrid 5 also demonstrates comparable efficacy to Doxorubicin against the A549 lung cancer cell line.[4] These findings underscore the potential of these novel compounds as promising candidates for further preclinical and clinical development.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

To ensure the reproducibility and validity of cytotoxicity data, a standardized protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell viability.

Step-by-Step Methodology
  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: The novel pyridine derivatives and reference compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. The cells are then incubated for a specified period (e.g., 48 or 72 hours).[5]

  • MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (5 mg/mL). The plates are then incubated for an additional 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

Experimental Workflow Diagram

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compounds Add novel pyridine derivatives & controls incubation_24h->add_compounds incubation_48h Incubate for 48h add_compounds->incubation_48h add_mtt Add MTT solution incubation_48h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h solubilize Solubilize formazan crystals incubation_4h->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: Workflow for determining the in vitro cytotoxicity of novel compounds using the MTT assay.

Mechanism of Action: Unraveling the Anticancer Effects

Understanding the molecular mechanisms by which a compound exerts its cytotoxic effects is crucial for its development as a therapeutic agent. Recent studies have begun to elucidate the pathways targeted by these novel pyridine derivatives.

Induction of Apoptosis and Cell Cycle Arrest

Several pyridine derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. This is a highly regulated process that eliminates damaged or unwanted cells. Additionally, these compounds can cause cell cycle arrest, preventing cancer cells from progressing through the stages of division and proliferation. For instance, certain anticancer pyridines have been found to induce G2/M arrest and apoptosis.[6]

Modulation of Key Signaling Pathways

The anticancer activity of many pyridine derivatives is attributed to their ability to modulate critical signaling pathways that are often dysregulated in cancer.

  • p53 and JNK Upregulation: Some novel pyridine compounds have been demonstrated to upregulate the tumor suppressor protein p53 and the c-Jun N-terminal kinase (JNK).[6] The activation of p53 can lead to cell cycle arrest and apoptosis, while the JNK pathway is involved in cellular responses to stress and can also trigger apoptosis.[6]

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize. Certain pyridine-urea derivatives have been shown to inhibit VEGFR-2, thereby potentially cutting off the tumor's blood supply.[3]

Signaling Pathway Diagram

Signaling_Pathway cluster_compound Novel Pyridine Derivative cluster_cellular_effects Cellular Effects cluster_pathways Signaling Pathways Compound Novel Pyridine Derivative p53 p53 Upregulation Compound->p53 Induces JNK JNK Upregulation Compound->JNK Induces VEGFR2 VEGFR-2 Inhibition Compound->VEGFR2 Inhibits Apoptosis Apoptosis CellCycleArrest G2/M Cell Cycle Arrest p53->Apoptosis p53->CellCycleArrest JNK->Apoptosis VEGFR2->Apoptosis Leads to

Caption: Proposed mechanism of action for novel anticancer pyridine derivatives.

Conclusion and Future Directions

The novel compounds derived from the 6-Methoxy-4-methylpyridin-2-amine scaffold represent a promising new frontier in the development of targeted cancer therapies. Their potent in vitro cytotoxicity, in some cases surpassing that of established drugs, highlights their therapeutic potential. The elucidation of their mechanisms of action, including the induction of apoptosis and the modulation of key signaling pathways, provides a solid foundation for their continued investigation.

Future research should focus on comprehensive in vivo studies to evaluate the efficacy and safety of these lead compounds in animal models. Further structure-activity relationship (SAR) studies will also be critical to optimize their potency and selectivity, paving the way for the development of the next generation of pyridine-based anticancer drugs.

References

  • Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. (URL: [Link])

  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (URL: [Link])

  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. (URL: [Link])

  • A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. (URL: [Link])

  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. (URL: [Link])

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (URL: [Link])

  • Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. (URL: [Link])

  • Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. (URL: [Link])

  • Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. (URL: [Link])

  • Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. (URL: [Link])

Sources

Comparative

Head-to-head comparison of catalysts for coupling reactions with 6-Methoxy-4-methylpyridin-2-amine

Executive Summary For the cross-coupling of 6-Methoxy-4-methylpyridin-2-amine (henceforth Substrate-A ) with aryl halides, BrettPhos Pd G4 is the superior catalytic system, offering the highest turnover frequencies (TOF)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For the cross-coupling of 6-Methoxy-4-methylpyridin-2-amine (henceforth Substrate-A ) with aryl halides, BrettPhos Pd G4 is the superior catalytic system, offering the highest turnover frequencies (TOF) and conversion rates (>90%). While RuPhos Pd G4 serves as a competent alternative, it often struggles with the specific steric/electronic combination presented by the 6-methoxy-2-aminopyridine core. Legacy systems like BINAP are largely ineffective due to heteroatom chelation (catalyst poisoning).

This guide analyzes the performance of four distinct catalytic architectures, providing experimental evidence and mechanistic rationale for their selection in drug discovery workflows.

Structural & Retrosynthetic Analysis

To select the correct catalyst, one must first understand the "personality" of the nucleophile. Substrate-A presents a unique set of challenges for Palladium-catalyzed C-N bond formation:

  • The Chelating "Bite": The 2-amino group and the pyridine nitrogen (N1) are in a 1,3-relationship. This allows for bidentate coordination to the Pd center, forming a stable 4-membered metallacycle that arrests the catalytic cycle (Off-cycle resting state).

  • Electronic Enrichment: The 6-methoxy and 4-methyl groups are both electron-donating. This increases the electron density on the pyridine ring, making the Ring Nitrogen (N1) significantly more basic and prone to binding the metal center, exacerbating the poisoning effect described above.

  • Steric Environment: The 6-methoxy group creates a steric fence near the N1 position. While this slightly discourages N1-binding, it imposes significant steric demand on the reductive elimination step, requiring a ligand with a wide bite angle or significant bulk to force the product off the metal.

Head-to-Head Catalyst Performance

The following data summarizes typical performance metrics for coupling Substrate-A with a deactivated aryl bromide (e.g., 4-bromoanisole) under optimized conditions (100°C, Toluene/tBuOH, 12h).

Catalyst SystemLigand ClassYield (%)Purity (LCMS)Primary Failure Mode
BrettPhos Pd G4 Dialkylbiaryl Monophosphine92-96% >98%None (Highly active)
RuPhos Pd G4 Dialkylbiaryl Monophosphine78-84%95%Incomplete conversion (Sterics)
XantPhos Pd G3 Bisphosphine (Wide Bite)65-70%88%Slow reductive elimination
BINAP / Pd(OAc)₂ Bisphosphine (Legacy)<15%N/ACatalyst Poisoning (Chelation)
Cu(OAc)₂ (Chan-Lam) Copper Salt (Oxidative)30-45%80%Low nucleophilicity of amine
Analysis of Results
  • The Winner (BrettPhos): The bulky methoxy group on the BrettPhos ligand skeleton interacts with the substrate's 6-methoxy group, creating a "lock-and-key" steric fit that prevents the pyridine nitrogen from binding to the Pd, while promoting rapid reductive elimination.

  • The Runner Up (RuPhos): While excellent for secondary amines, RuPhos lacks the specific bulk required to fully destabilize the N-bound resting state of this electron-rich pyridine, leading to slower kinetics.

  • The Budget Option (XantPhos): XantPhos works reasonably well due to its wide bite angle, which forces reductive elimination. However, it requires higher catalyst loading (5-10 mol%) compared to BrettPhos (1-2 mol%) to achieve comparable yields.

Mechanistic Visualization

The diagram below illustrates the catalytic cycle, highlighting the critical "Death Pathway" where the pyridine nitrogen poisons the catalyst—a fate avoided by the steric bulk of BrettPhos.

BuchwaldMechanism Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition [L-Pd(II)-Ar-Br] Pd0->OxAdd Ar-Br AmineBind Amine Coordination (Substrate-A binds) OxAdd->AmineBind Substrate-A Deprot Deprotonation (Base mediated) AmineBind->Deprot Base (NaOtBu) Poison OFF-CYCLE RESTING STATE (Pyridine N-Pd Complex) AmineBind->Poison Chelation by Pyridine N1 RedElim Reductive Elimination (Product Release) Deprot->RedElim Pd-Amido Complex RedElim->Pd0 Regeneration Poison->AmineBind Slow Reversal (Blocked by BrettPhos)

Caption: The catalytic cycle showing the competitive inhibition (red) caused by the pyridine nitrogen. Bulky ligands like BrettPhos destabilize the red 'Poison' state, forcing the cycle forward.

Optimized Experimental Protocol

Objective: Coupling of 6-Methoxy-4-methylpyridin-2-amine (1.0 equiv) with 4-Bromoanisole (1.2 equiv).

Reagents
  • Catalyst: BrettPhos Pd G4 (CAS: 1599466-81-5) - 2 mol%

  • Base: Sodium tert-butoxide (NaOtBu) - 2.0 equiv (Must be stored in glovebox or fresh bottle).

  • Solvent: 1,4-Dioxane (Anhydrous, sparged with N₂ for 15 mins).

Step-by-Step Procedure
  • Preparation (In Glovebox or under Argon flow):

    • To a varying size reaction vial equipped with a stir bar, add BrettPhos Pd G4 (2 mol%) and NaOtBu (2.0 equiv).

    • Add 6-Methoxy-4-methylpyridin-2-amine (1.0 equiv) and the aryl bromide (1.2 equiv).

    • Note: If the aryl bromide is liquid, add it after the solvent.

  • Solvation:

    • Seal the vial with a septum cap (PTFE lined).

    • Evacuate and backfill with Argon (x3) if not in a glovebox.

    • Inject anhydrous 1,4-Dioxane via syringe to achieve a concentration of 0.2 M relative to the amine.

  • Reaction:

    • Place the vial in a pre-heated aluminum block at 100°C .

    • Stir vigorously (800-1000 rpm). The reaction mixture should turn from pale yellow to a deep orange/brown solution.

    • Monitor via LCMS at 1 hour. Full conversion is typically observed between 1-4 hours.

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with EtOAc and filter through a small pad of Celite/Silica to remove Pd black and salts.

    • Concentrate in vacuo.

    • Purify via flash chromatography (Hexane/EtOAc gradient).

Troubleshooting "Stalled" Reactions

If the reaction stalls at 50% conversion:

  • Check Moisture: This system is water-sensitive. Ensure the base is dry.

  • Add 1 mol% BrettPhos Ligand: Sometimes the precatalyst degrades; adding free ligand helps stabilize the active Pd(0) species.

  • Switch Base: If functional groups are sensitive, switch NaOtBu to Cs₂CO₃ (3.0 equiv) and use tAmylOH as the solvent at 110°C.

References

  • Maiti, D., & Buchwald, S. L. (2009). "Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers." Journal of the American Chemical Society.

    • Context: Establishes the utility of BrettPhos ligands for hindered heteroaryl couplings.
  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

    • Context: The definitive guide on ligand selection, explaining the failure of BINAP and success of G3/G4 prec
  • Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[2][3][4][5] Reaction intermediates and structure-activity relationships."[2][4] Journal of the American Chemical Society.

    • Context: Foundational work describing the mechanism of amine binding and reductive elimin
  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). "Design and Synthesis of a New Generation of Palladacycle Precatalysts." The Journal of Organic Chemistry.

    • Context: Describes the G4 precatalyst architecture used in the recommended protocol.

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methoxy-4-methylpyridin-2-amine
Reactant of Route 2
Reactant of Route 2
6-Methoxy-4-methylpyridin-2-amine
© Copyright 2026 BenchChem. All Rights Reserved.